molecular formula C6H10O3 B3058442 Methyl 1-hydroxycyclobutanecarboxylate CAS No. 89489-58-7

Methyl 1-hydroxycyclobutanecarboxylate

Cat. No.: B3058442
CAS No.: 89489-58-7
M. Wt: 130.14 g/mol
InChI Key: HZFAVQOBNOVEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-hydroxycyclobutanecarboxylate is a chemical compound featuring a cyclobutane ring functionalized with both an ester and a hydroxyl group, making it a valuable building block in organic synthesis and medicinal chemistry research. Cyclobutane derivatives are of significant interest in pharmaceutical research due to the unique conformational strain of the four-membered ring, which can influence the potency, selectivity, and metabolic stability of drug candidates . Compounds with this core structure are frequently investigated as synthetic intermediates for the development of more complex molecules, though specific biological data for this compound itself is not currently available in the searched literature. As a bifunctional molecule, this ester serves as a versatile precursor in chemical synthesis. The presence of both the hydrolyzable ester and the hydroxyl group allows for a range of potential chemical transformations, including further functionalization of the alcohol group, hydrolysis to the corresponding acid, or reduction . Researchers can leverage this reactivity to incorporate the strained cyclobutane ring into larger, more complex structures. While a specific mechanism of action is not defined for this compound, its value lies in its utility as a synthetic intermediate. Related cyclobutane derivatives have been explored in various research contexts, such as in the study of hematopoietic prostaglandin D synthase inhibitors . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-hydroxycyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-5(7)6(8)3-2-4-6/h8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFAVQOBNOVEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449952
Record name Cyclobutanecarboxylic acid, 1-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89489-58-7
Record name Cyclobutanecarboxylic acid, 1-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Engineering sp³-Enriched Scaffolds: A Technical Guide to Methyl 1-hydroxycyclobutanecarboxylate (CAS 89489-58-7)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift away from planar, aromatic-heavy molecules toward architecturally complex, three-dimensional structures is a defining trend. Methyl 1-hydroxycyclobutanecarboxylate (CAS 89489-58-7) serves as a critical bifunctional building block in this paradigm. Featuring an sp³-rich cyclobutane ring, a tertiary hydroxyl group, and a methyl ester, this compound provides orthogonal handles for derivatization. This whitepaper details the strategic rationale, physicochemical properties, self-validating synthetic protocols, and downstream applications of this essential scaffold.

The Strategic Rationale: Escaping Flatland

The over-reliance on high-throughput cross-coupling of flat, sp²-hybridized aromatic rings has historically led to drug candidates with poor aqueous solubility and high off-target toxicity. The "Escape from Flatland" paradigm, formalized by Lovering et al., demonstrates that increasing the fraction of sp³ carbons (Fsp³) and incorporating chiral or quaternary centers directly correlates with higher clinical success rates[1].

Cyclobutane derivatives like this compound are highly valued because they:

  • Increase Fsp³: They introduce three-dimensionality, improving spatial target engagement and aqueous solubility[1].

  • Provide Conformational Restriction: The rigid four-membered ring locks substituents into defined vectors, minimizing the entropic penalty upon binding to a target protein.

  • Act as Bioisosteres: The cyclobutane motif can serve as a metabolically stable bioisostere for gem-dimethyl groups or planar phenyl rings.

Physicochemical Profiling

Understanding the baseline metrics of this compound is essential for optimizing reaction conditions and storage. The esterification of the parent acid (1-hydroxycyclobutanecarboxylic acid, CAS 41248-13-9)[2] significantly alters its volatility and handling requirements.

PropertyValueNote / Condition
CAS Number 89489-58-7Standard identifier[3]
Molecular Formula C₆H₁₀O₃-
Molecular Weight 130.14 g/mol Calculated[3]
SMILES O=C(C1(O)CCC1)OCStructural representation[3]
Boiling Point 267.8 ± 35.0 °CPredicted[4]
Density 1.393 ± 0.06 g/cm³Predicted[4]
Storage Temperature 2–8 °CStore under inert gas (N₂ or Ar)[4]
GHS Safety Class Class 3 (UN 3272)Danger: H226, H315, H318[3]

Synthetic Methodology & Causality

The synthesis of this compound must be designed to handle the inherent ring strain of the cyclobutane system while preventing ring-expansion side reactions.

Causality of Experimental Choices
  • Why TMSCN over NaCN? In the initial cyanohydrin formation, using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (e.g., ZnI₂) is vastly superior to aqueous sodium cyanide. It avoids the generation of lethal HCN gas, proceeds homogeneously in organic solvents, and traps the intermediate as a stable TMS-ether, driving the equilibrium forward.

  • Why Esterify? The free 1-hydroxycyclobutanecarboxylic acid is highly polar and prone to decarboxylation under certain conditions. Converting it to a methyl ester protects the carboxylate during subsequent hydroxyl manipulations (e.g., fluorination) and provides a competent electrophile for direct aminolysis.

Self-Validating Protocol: Step-by-Step Synthesis

This protocol incorporates In-Process Controls (IPCs) to ensure the system is self-validating at each node.

Step 1: Cyanohydrin Formation

  • Charge a dry flask with cyclobutanone (1.0 eq) and anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add catalytic Zinc Iodide (ZnI₂, 0.05 eq).

  • Dropwise add TMSCN (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature.

  • IPC Validation: Monitor via IR spectroscopy. The disappearance of the ketone carbonyl stretch (~1780 cm⁻¹) and the appearance of the nitrile stretch (~2230 cm⁻¹) validates completion.

Step 2: Acidic Hydrolysis

  • Concentrate the intermediate in vacuo and resuspend in concentrated aqueous HCl.

  • Reflux the mixture at 100 °C for 12 hours to fully hydrolyze the nitrile to the carboxylic acid.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 1-hydroxycyclobutanecarboxylic acid (CAS 41248-13-9)[2].

  • IPC Validation: LC-MS analysis must show the expected [M-H]⁻ ion at m/z 115.

Step 3: Esterification

  • Dissolve the crude acid in anhydrous methanol.

  • Add a catalytic amount of concentrated H₂SO₄ (0.1 eq) and reflux for 8 hours.

  • Neutralize with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc).

  • IPC Validation: ¹H NMR must reveal a sharp 3H singlet at ~3.7 ppm, confirming the installation of the methyl ester.

SynthesisWorkflow A Cyclobutanone (Starting Material) B Cyanohydrin Formation Reagents: TMSCN, ZnI2 Yields: TMS-protected cyanohydrin A->B C 1-Hydroxycyclobutanecarbonitrile (Intermediate) B->C D Acidic Hydrolysis Reagents: HCl (aq), Heat Yields: Carboxylic Acid C->D E 1-Hydroxycyclobutanecarboxylic Acid CAS: 41248-13-9 D->E F Esterification Reagents: MeOH, H2SO4 (cat.) Yields: Methyl Ester E->F G This compound CAS: 89489-58-7 F->G

Fig 1: Step-by-step synthetic workflow for this compound.

Downstream Applications in Drug Development

As a bifunctional hub, CAS 89489-58-7 is utilized to construct complex pharmacophores. The proximity of the hydroxyl and ester groups allows for both independent functionalization and synergistic ring-closing reactions.

  • Spirocyclic Scaffolds: The ester can be reduced to an alcohol, followed by activation and intramolecular displacement by the tertiary hydroxyl to form oxaspiro[5]heptane systems—highly sought-after motifs for improving metabolic stability.

  • Direct Amidation: The methyl ester can undergo direct aminolysis with complex primary or secondary amines (often facilitated by Lewis acids like AlMe₃) to yield cyclobutane-carboxamides.

  • Fluorinated Isosteres: The tertiary hydroxyl group can be converted to a fluorine atom using nucleophilic fluorinating agents like DAST or Deoxo-Fluor. This creates a 1-fluoro-1-ester cyclobutane, blocking metabolic oxidation at the 1-position while modulating the pKa of adjacent functional groups.

Derivatization Hub This compound (CAS: 89489-58-7) N1 Spirocyclic Scaffolds (e.g., Oxaspiro[3.3]heptanes) Hub->N1 Ring Closure (Bifunctional Activation) N2 Amide Derivatives (via direct aminolysis) Hub->N2 Amine + Catalyst (Ester Cleavage) N3 Alkoxy Analogs (via hydroxyl alkylation) Hub->N3 Base + Alkyl Halide (O-Alkylation) N4 Fluorinated Isosteres (via DAST/Deoxofluor) Hub->N4 Nucleophilic Fluorination (OH Substitution)

Fig 2: Strategic derivatization pathways for this compound.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch prior to downstream integration, rigorous analytical validation is mandatory:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic methyl ester singlet at δ ~3.75 ppm (3H). The cyclobutane ring protons typically present as complex multiplets: the α-protons (relative to the OH) appear around δ 2.40–2.60 ppm (4H), while the β-protons appear around δ 1.80–2.00 ppm (2H).

  • HPLC Validation: Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid). Due to the lack of a strong UV chromophore, detection via Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended over standard UV at 254 nm.

References

Sources

Methyl 1-Hydroxycyclobutanecarboxylate: Structural Dynamics, Synthetic Workflows, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter aliphatic cyclic building blocks that serve as linchpins in Active Pharmaceutical Ingredient (API) synthesis. Methyl 1-hydroxycyclobutanecarboxylate (CAS 89489-58-7) is a prime example of such a scaffold. This geminally disubstituted cyclobutane derivative offers a unique combination of steric constraint and dual-functional reactivity (hydroxyl and ester moieties). This whitepaper provides a comprehensive, field-tested guide to its physicochemical properties, synthetic methodologies, and downstream applications, particularly in oncology and anesthesiology.

Physicochemical Profiling & Structural Elucidation

Understanding the physical and chemical properties of this compound is foundational for designing robust synthetic routes and ensuring safe handling in the laboratory[1].

Quantitative Data Summary
PropertyValue
Chemical Name This compound
CAS Number 89489-58-7
Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol [2]
Exact Mass 130.0630[2]
GHS Classification Danger (H226, H315, H318)[1]
UN Transportation UN 3272, Class 3, Packing Group III[1]
Mechanistic Insight: The Role of Ring Strain

The cyclobutane ring possesses approximately 26 kcal/mol of ring strain, primarily due to angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain from eclipsed hydrogen atoms. In this compound, the geminal substitution at C1 (bearing both a hydroxyl and a carbomethoxy group) induces a subtle rehybridization. The internal C-C-C bond angle at C1 is compressed, which increases the s-character of the exocyclic C-O and C-C(O) bonds. This structural nuance enhances the electrophilicity of the ester carbonyl, making it highly susceptible to nucleophilic attack compared to unstrained acyclic analogs, while the tertiary hydroxyl group remains sterically shielded yet electronically activated for specific etherification protocols.

Synthetic Methodologies: A Self-Validating Protocol

The most reliable route to synthesize this compound is the Fischer esterification of its precursor, 1-hydroxycyclobutanecarboxylic acid (CAS 41248-13-9)[3]. In process chemistry, it is critical to employ self-validating protocols—where each step includes built-in quality control to prevent downstream failures.

Step-by-Step Protocol: Fischer Esterification
  • Reaction Setup: Charge a rigorously dried round-bottom flask with 1-hydroxycyclobutanecarboxylic acid (1.0 eq) and anhydrous methanol (10.0 eq). The large excess of methanol serves as both solvent and reactant, driving the equilibrium toward the product via Le Chatelier's principle.

  • Catalysis: Slowly add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Causality: Maintaining a low temperature during addition prevents the undesired acid-catalyzed dehydration of the tertiary alcohol, which would yield contaminating cyclobutene derivatives.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) system. Validation: Since the molecule lacks a UV chromophore, plates must be visualized using a KMnO₄ stain; the starting material will appear as a highly polar spot (lower Rf) compared to the less polar ester product.

  • Quenching & Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ until the aqueous layer reaches a pH of ~8. Causality: Complete neutralization and removal of H₂SO₄ is critical to prevent reverse hydrolysis during long-term storage.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via vacuum distillation to achieve the >98% purity required for API synthesis.

Synthesis SM Cyclobutanone Cyanohydrin Cyanohydrin Intermediate SM->Cyanohydrin NaCN / H+ Acid 1-Hydroxycyclobutane- carboxylic Acid Cyanohydrin->Acid HCl / H2O Reflux Product Methyl 1-hydroxy- cyclobutanecarboxylate Acid->Product MeOH / H2SO4 Reflux

Step-by-step synthetic workflow from cyclobutanone to the target ester.

Chemical Reactivity & Downstream Functionalization

The orthogonal reactivity of the tertiary hydroxyl group and the methyl ester allows for selective functionalization, making this compound an exceptionally versatile scaffold for library generation.

Reactivity Core This compound Hydrolysis Hydrolysis (1-Hydroxycyclobutanecarboxylic acid) Core->Hydrolysis LiOH / H2O Reduction Reduction (1-(Hydroxymethyl)cyclobutanol) Core->Reduction LiAlH4 / THF Etherification Etherification / Protection (O-Alkyl/Aryl derivatives) Core->Etherification Base / R-X Amidation Amidation (1-Hydroxycyclobutanecarboxamide) Core->Amidation R-NH2 / Heat

Orthogonal chemical reactivity pathways of this compound.

Pharmaceutical Applications & Drug Development

In modern medicinal chemistry, the incorporation of cyclobutane rings is a proven strategy to improve the pharmacokinetic profiles of drug candidates. The rigid sp³ character of the ring enhances metabolic stability and increases the three-dimensionality (Fsp³) of the molecule, often leading to better target binding affinity and reduced off-target toxicity compared to flat aromatic rings.

Oncology and Immunotherapy

This compound is prominently featured in the synthesis of adenosine A2a receptor antagonists[4]. The adenosine A2a receptor acts as a critical immune checkpoint; its activation by extracellular adenosine in the tumor microenvironment profoundly suppresses T-cell responses. By utilizing this cyclobutane building block, medicinal chemists can synthesize potent antagonists that block this receptor, thereby restoring anti-tumor immunity and serving as a powerful adjunct in cancer immunotherapy[4][5].

Anesthesiology

Derivatives of this compound are also explored in the development of novel anesthetic agents[4]. The highly lipophilic nature of the cyclobutane ring, combined with the hydrogen-bonding capability of the hydroxyl group, allows for precise tuning of blood-brain barrier (BBB) penetration and receptor interaction kinetics, ensuring rapid onset and clearance.

Safety, Handling, and Storage Protocols

Scientific integrity demands strict adherence to safety protocols. This compound is classified under GHS as a dangerous substance[1].

  • Hazards: It is a flammable liquid and vapor (H226), causes skin irritation (H315), and causes serious eye damage (H318)[1]. Proper PPE, including splash goggles and chemical-resistant gloves, is mandatory.

  • Transportation & Storage: It falls under UN Number 3272 (Esters, n.o.s.), Class 3 (Flammable Liquids), Packing Group III[1]. It must be stored in a cool, well-ventilated area away from oxidizing agents and strong bases. Cold-chain transportation is highly recommended to maintain high purity and prevent thermal degradation[6].

References

  • Title: Buy methyl 1-hydroxycyclobutane-1-carboxylate Source: echemi.com URL: 2

  • Title: 89489-58-7 | this compound | BLD Pharm Source: bldpharm.com URL: 6

  • Title: 89489-58-7 | this compound | Aliphatic Cyclic Hydrocarbons Source: ambeed.com URL: 1

  • Title: 1-羟基环丁烷-1-羧酸甲酯| 89489-58-7 - 摩熵化学 Source: molaid.com URL: 4

  • Title: 1-羟基环丁烷-1-羧酸甲酯| 89489-58-7 - 摩熵化学 (Patent Applications) Source: molaid.com URL: 5

  • Title: 1-hydroxycyclobutanecarboxylic acid | CAS#:41248-13-9 | Chemsrc Source: chemsrc.com URL: 3

Sources

A Technical Guide to the Stability and Storage of Methyl 1-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for methyl 1-hydroxycyclobutanecarboxylate, a key intermediate in pharmaceutical synthesis and drug development. Drawing upon foundational chemical principles and established best practices for stability testing, this document outlines the intrinsic vulnerabilities of the molecule, potential degradation pathways, and scientifically grounded protocols for handling and long-term storage. A detailed methodology for conducting forced degradation studies is presented to empower researchers to develop and validate stability-indicating analytical methods, ensuring the integrity of the compound throughout the development lifecycle.

Introduction

This compound (C₆H₁₀O₃, Mol. Wt: 130.14) is a valuable building block in medicinal chemistry, prized for its strained cyclobutane ring and versatile functional groups—a tertiary alcohol and a methyl ester.[1] These features allow for the construction of complex molecular architectures. However, the same reactive sites and ring strain that make it synthetically useful also render it susceptible to various degradation pathways.

The chemical stability of such an intermediate is a critical parameter, directly impacting the safety, potency, and purity of active pharmaceutical ingredients (APIs).[2] An unstable intermediate can introduce process-related impurities that are difficult to remove and may possess undesirable toxicological profiles.[3] Therefore, a thorough understanding of its stability is not merely a matter of good laboratory practice but a regulatory and scientific necessity.[4] This guide provides the foundational knowledge and experimental framework required to maintain the chemical integrity of this compound.

Physicochemical Properties

A baseline understanding of the compound's physical and chemical properties is essential for proper handling and storage.

PropertyValueSource(s)
CAS Number 89489-58-7[1]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Appearance Colorless to Yellow Liquid
Purity Typically ≥97%

Intrinsic Stability and Potential Degradation Pathways

The structure of this compound contains two primary points of reactivity: the ester linkage and the tertiary alcohol on a strained four-membered ring. These features dictate its susceptibility to hydrolysis, thermal stress, and oxidation.

Theoretical Degradation Pathways

Based on its functional groups, several degradation pathways can be postulated:

  • Hydrolysis (Acidic/Basic): The methyl ester is susceptible to hydrolysis under both acidic and basic conditions.

    • Base-catalyzed hydrolysis (saponification) yields the carboxylate salt of 1-hydroxycyclobutanecarboxylic acid and methanol. This reaction is typically rapid and irreversible.

    • Acid-catalyzed hydrolysis is an equilibrium process that yields 1-hydroxycyclobutanecarboxylic acid and methanol.

  • Dehydration: The tertiary alcohol, particularly being on a strained ring, could be susceptible to elimination of water under strong acidic or high-temperature conditions, potentially leading to the formation of methyl 1-cyclobutenecarboxylate.

  • Ring Opening: Strained cyclic esters can be prone to degradation and ring-opening reactions, which can be propagated by impurities such as water or free acid.[5]

  • Oxidation: While the tertiary alcohol is generally resistant to oxidation under mild conditions, strong oxidizing agents could force cleavage of the C-C bonds.

Degradation Pathways cluster_conditions Stress Conditions parent This compound hydrolysis_acid 1-Hydroxycyclobutanecarboxylic Acid + Methanol parent->hydrolysis_acid Hydrolysis hydrolysis_base 1-Hydroxycyclobutanecarboxylate Salt + Methanol parent->hydrolysis_base Saponification dehydration_product Methyl 1-cyclobutenecarboxylate parent->dehydration_product Dehydration oxidation_product Ring-Opened Products parent->oxidation_product Oxidation Acid Acid (H+) Heat (Δ) Acid->hydrolysis_acid Acid->dehydration_product Base Base (OH-) Base->hydrolysis_base Oxidant Strong Oxidants Oxidant->oxidation_product

Caption: Potential degradation pathways for this compound.

Key Factors Influencing Stability
  • Temperature: Elevated temperatures can accelerate hydrolysis and potentially lead to dehydration or other decomposition reactions. Several related compounds require refrigerated storage.[6] Therefore, storing at reduced temperatures (2-8°C) is a critical control measure.

  • pH (Acids and Bases): The compound is incompatible with strong acids and strong bases, which will catalyze the rapid degradation of the ester group.[7] Contact with these materials must be strictly avoided.

  • Moisture: Water is a reactant in the hydrolysis pathway.[5] The compound should be protected from atmospheric moisture to prevent slow degradation over time.

  • Oxidizing Agents: Strong oxidizing agents are listed as incompatible materials and should be avoided.[7]

Recommended Storage and Handling Conditions

To ensure the long-term integrity of this compound, the following storage and handling procedures are mandated.

Long-Term Storage

For optimal stability and to minimize the formation of degradation products, the compound should be stored under the conditions summarized below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)Slows the rate of all potential degradation reactions.[6]
Atmosphere Under an inert gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[8]
Container Tightly sealed, amber glass vial/bottle with a Teflon-lined capPrevents moisture ingress and protects from light.[7][8]
Location Well-ventilated, approved flammable materials storage areaThe compound may be flammable; proper storage mitigates fire risk.[7]
In-Use Stability and Handling

When the material is in use in the laboratory, the risk of degradation increases.

  • Aliquoting: For frequent use, it is advisable to aliquot the material into smaller, single-use quantities to minimize repeated exposure of the bulk material to the atmosphere.

  • Inert Atmosphere: Always handle the material under an inert atmosphere. Use techniques such as a nitrogen-purged glovebox or Schlenk line for transfers.

  • Solvent Purity: When preparing solutions, use anhydrous solvents to prevent introducing water, which can initiate hydrolysis.

  • Solution Storage: If solutions must be stored, they should be kept cold (2-8°C) under an inert atmosphere and used as quickly as possible. Stability in solution is matrix-dependent and should be experimentally verified.

Incompatible Materials

To prevent rapid decomposition, avoid all contact with the following:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases[7]

Experimental Assessment of Stability: A Self-Validating Protocol

For any critical intermediate, theoretical stability must be confirmed with empirical data. Forced degradation (or stress testing) is the definitive method for identifying likely degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[4][9]

Forced Degradation Workflow cluster_stress Expose Aliquots to Stress Conditions start Prepare Stock Solution of Compound in Acetonitrile/Water acid Acidic (e.g., 0.1M HCl, 60°C) start->acid base Basic (e.g., 0.1M NaOH, RT) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (e.g., 80°C in solution) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo quench Neutralize/Quench Reactions at Timepoints acid->quench base->quench oxidative->quench thermal->quench photo->quench analyze Analyze by Stability-Indicating HPLC-UV/MS Method quench->analyze interpret Assess Peak Purity Identify Degradants Calculate Mass Balance analyze->interpret end_node Establish Degradation Profile & Validate Method interpret->end_node

Caption: General workflow for a forced degradation study.

Objective

To intentionally degrade the sample under controlled stress conditions to an extent of 5-20% degradation.[9] This allows for the confident identification of degradation products and validation that the chosen analytical method can separate these products from the parent compound.

Materials and Equipment
  • This compound

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC with UV/DAD or MS detector

  • C18 HPLC column (e.g., Agilent Zorbax, Waters SunFire)

  • Calibrated pH meter, oven, and photostability chamber

Protocol for Forced Degradation Studies

Prepare a stock solution of the compound at ~1 mg/mL in an Acetonitrile:Water (50:50) mixture.[10] For each condition, run a control sample (stored at 2-8°C, protected from light) in parallel.

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix equal volumes of stock solution and 0.1 M HCl. Heat at 60°C. Sample at 2, 4, 8, 24 hours. Neutralize with NaOH before injection.To assess susceptibility to acid-catalyzed hydrolysis and dehydration.
Base Hydrolysis Mix equal volumes of stock solution and 0.1 M NaOH. Keep at room temperature. Sample at 30 min, 1, 2, 4 hours. Neutralize with HCl before injection.To assess susceptibility to rapid base-catalyzed hydrolysis (saponification).
Oxidation Mix equal volumes of stock solution and 3% H₂O₂. Keep at room temperature. Sample at 2, 4, 8, 24 hours.To evaluate stability against oxidative stress.
Thermal Degradation Heat stock solution at 80°C. Sample at 8, 24, 48 hours.To identify thermally induced degradants.
Photostability Expose the stock solution to light conditions as specified in ICH Q1B guidelines.To determine sensitivity to light.
Analytical Methodology (Stability-Indicating Method)

A reverse-phase HPLC method is generally suitable for separating the polar parent compound from potentially less polar or more polar degradants.

  • Column: C18, ~4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

  • Detector: UV/DAD at an appropriate wavelength (e.g., 210 nm) and/or Mass Spectrometry (MS) for identification.[10]

  • Column Temperature: 30-40°C

The method is considered "stability-indicating" if it can resolve all degradation product peaks from the parent peak and from each other, as demonstrated by the forced degradation samples.

Conclusion

This compound is an intrinsically reactive molecule whose stability is paramount to its successful application in drug development. Its primary vulnerabilities are hydrolysis (both acid- and base-catalyzed) and potential degradation under thermal stress. Strict adherence to recommended storage conditions—specifically, refrigeration (2-8°C) under an inert atmosphere and protection from light and moisture—is essential for preserving its chemical integrity. The implementation of systematic forced degradation studies is a critical, self-validating step that provides invaluable insights into the degradation profile and is a prerequisite for developing robust, stability-indicating analytical methods.

References

  • Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR).
  • ICH. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 1-hydroxy-1-cyclopropane carboxylate.
  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Journal of Pharmaceutical and Biomedical Analysis. (2022). Forced Degradation – A Review.
  • Echemi.com. (n.d.). METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 Safety Data Sheets.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl cyclobutanecarboxylate.
  • Sigma-Aldrich. (n.d.). Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7.
  • TCI America. (2011). SAFETY DATA SHEET - Cyclohexanecarboxylic acid, methyl ester.
  • BLD Pharm. (n.d.). cis-Methyl 3-hydroxycyclobutanecarboxylate | 63485-50-7.
  • Echemi.com. (n.d.). Buy methyl 1-hydroxycyclobutane-1-carboxylate from JHECHEM CO LTD.
  • Google Patents. (n.d.). US5686630A - Purifying cyclic esters by aqueous solvent extraction.
  • PubChem - NIH. (2026). Methyl 1-hydroxy-3-methyl-cyclobutanecarboxylate | C7H12O3.
  • BenchChem. (2025). Application Notes & Protocols: Handling and Storage of Reactive Cyclopropenes.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formulations.

Sources

Conformational Analysis of 1-Hydroxycyclobutanecarboxylate Esters

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the conformational analysis of 1-hydroxycyclobutanecarboxylate esters, designed for researchers in medicinal chemistry and structural biology.

Technical Guide & Experimental Protocols

Executive Summary

The 1-hydroxycyclobutanecarboxylate motif represents a critical structural scaffold in drug discovery, serving as a conformationally restricted bioisostere of


-hydroxy esters (e.g., lactates) and a rigid linker in fragment-based drug design. Unlike acyclic analogs, the cyclobutane ring introduces unique torsional constraints that govern the spatial orientation of the hydroxyl and ester pharmacophores.

This guide provides a definitive analysis of the interplay between cyclobutane ring puckering , 1,1-disubstitution sterics , and intramolecular hydrogen bonding (IMHB) . It establishes a self-validating experimental workflow to determine the dominant conformer in solution.

Theoretical Framework

The Cyclobutane Ring Pucker

Cyclobutane is not planar. To relieve torsional strain caused by eight pairs of eclipsing C-H bonds, the ring adopts a non-planar "butterfly" or "puckered" conformation.

  • Puckering Angle (

    
    ):  Typically 
    
    
    
    deviation from planarity.
  • Inversion Barrier: Low energy barrier (

    
     kcal/mol), allowing rapid interconversion at room temperature unless constrained by substituents.
    
  • Substituent Positions: The pucker creates two distinct environments for substituents at the

    
     position:
    
    • Pseudo-equatorial (

      
      ):  Projects outward, less sterically hindered.
      
    • Pseudo-axial (

      
      ):  Projects somewhat perpendicular to the average plane, subject to 1,3-transannular interactions.
      
The 1,1-Disubstitution Effect

In 1,1-disubstituted cyclobutanes, steric rules analogous to cyclohexane apply but are modulated by the ring's flexibility.

  • Steric Dominance: The bulkier group preferentially occupies the pseudo-equatorial position to minimize 1,3-transannular repulsion with the axial hydrogens at

    
    .
    
  • Size Comparison: The ethoxycarbonyl group (

    
    ) is significantly bulkier than the hydroxyl group (
    
    
    
    ).
    • Prediction:

      
       occupies 
      
      
      
      ;
      
      
      occupies
      
      
      .
Intramolecular Hydrogen Bonding (IMHB)

The defining feature of


-hydroxy esters is the formation of a stable 5-membered chelate ring via an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.
  • Geometry: This interaction forces the ester carbonyl to be syn-planar with the C-O bond of the hydroxyl group.

  • Energetics: The IMHB provides

    
     kcal/mol of stabilization, often locking the conformation and overriding minor steric penalties.
    

Conformational Model: The "Locked" Pucker

Synthesizing the steric and electronic factors yields the dominant ground-state conformation:

  • Ring Conformation: The cyclobutane ring is puckered.

  • Substituent Orientation:

    • Ester (

      
      ):  Pseudo-equatorial (
      
      
      
      ).
    • Hydroxyl (

      
      ):  Pseudo-axial (
      
      
      
      ).
  • Stabilization: The axial hydroxyl directs its proton toward the carbonyl oxygen of the equatorial ester. This geometry is ideal for forming the 5-membered IMHB without severe distortion of the ring.

Figure 1: Conformational Energy Landscape

This diagram illustrates the equilibrium between the open and H-bonded forms and the ring inversion pathways.

ConformationLandscape Start 1-Hydroxycyclobutanecarboxylate (Planar Transition State) ConfA Conformer A (Major) Ester: Equatorial | OH: Axial (IMHB Locked) Start->ConfA Ring Puckering (Steric Relief) ConfB Conformer B (Minor) Ester: Axial | OH: Equatorial (Steric Strain) Start->ConfB Ring Puckering ConfA->ConfB Ring Inversion (~1.5 kcal/mol barrier) OpenForm Open Form (Solvated) IMHB Disrupted by Solvent ConfA->OpenForm + Polar Solvent (MeOH/DMSO) Disrupts H-Bond

Caption: Thermodynamic equilibrium favoring the IMHB-stabilized Conformer A, where the bulkier ester group minimizes steric clash by adopting the equatorial position.

Experimental Protocols

To validate this model in your specific derivative, use the following self-validating workflow.

Infrared (IR) Spectroscopy: The "Dilution Test"

Objective: Distinguish intramolecular H-bonding (concentration independent) from intermolecular aggregation (concentration dependent).

Protocol:

  • Preparation: Prepare a 0.1 M stock solution of the ester in dry

    
     or 
    
    
    
    (non-hydrogen bonding solvents).
  • Serial Dilution: Prepare dilutions at 0.01 M, 0.001 M, and 0.0001 M.

  • Acquisition: Record FTIR spectra in the

    
     window.
    
  • Analysis:

    • Intramolecular (Target): Sharp peak at

      
      . Position does not change  with dilution.[1]
      
    • Intermolecular (Aggregate): Broad band at

      
      . Intensity decreases  relative to the sharp peak upon dilution.
      
NMR Spectroscopy: The "Rigid Pucker" Test

Objective: Confirm the axial/equatorial orientation via coupling constants (


) and NOE.

Protocol:

  • Solvent: Use

    
     (preserves IMHB) and 
    
    
    
    (disrupts IMHB) for comparison.
  • 1H NMR Acquisition: Acquire high-resolution spectra (min 400 MHz).

  • Coupling Analysis (

    
     and 
    
    
    
    ):
    • Analyze the splitting of the cyclobutane methylene protons (

      
      ).
      
    • In a rapidly flipping ring (planar average), cis/trans couplings average out.

    • In a locked ring (due to IMHB), the spectrum becomes complex with distinct geminal (

      
      ) and vicinal couplings.
      
  • NOE/ROE Experiments:

    • Irradiate the

      
       proton (if visible/sharp) or the Ethyl 
      
      
      
      .
    • Key Signal: Strong NOE between Ester

      
       and Ring 
      
      
      
      indicates proximity, confirming the equatorial ester orientation.
Figure 2: Experimental Validation Workflow

ValidationWorkflow cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy Sample Sample (Pure Ester) Dilution Dilution Series (CCl4) Sample->Dilution Solvents Solvent Compare (CDCl3 vs DMSO) Sample->Solvents PeakCheck Check 3500-3550 cm-1 Dilution->PeakCheck ResultIR Sharp, Constant Peak? = Intramolecular HB PeakCheck->ResultIR NOE NOE Experiment Solvents->NOE ResultNMR Coupling/NOE Data = Geometry NOE->ResultNMR

Caption: Dual-modality workflow to confirm the presence of the H-bond (IR) and the spatial geometry of the ring (NMR).

Quantitative Data Summary

ParameterValue / RangeSignificance
Ring Puckering Angle

Minimizes torsional strain of eclipsing H's.

(Free)

Observed in polar solvents (DMSO).

(Intra-HB)

Diagnostic for the 5-membered chelate ring.

(Barrier)

Low barrier allows flipping, but IMHB locks the population.
Preferred Conformer Ester (

) / OH (

)
Maximizes steric relief + IMHB stability.

Implications for Drug Development

  • Bioisosterism: The 1-hydroxycyclobutanecarboxylate moiety is a rigidified bioisostere of the lactate group. The "locked" distance between the hydroxyl and carbonyl oxygens (

    
    ) mimics the bioactive conformation of transition states in hydrolytic enzymes.
    
  • Metabolic Stability: The steric bulk of the cyclobutane ring adjacent to the ester bond hinders nucleophilic attack by esterases, potentially increasing the in vivo half-life compared to acyclic

    
    -hydroxy esters.
    
  • Solubility: The masking of the hydroxyl group via IMHB increases lipophilicity (

    
    ), improving membrane permeability.
    

References

  • Borho, N. et al. (2006). Intra- vs. intermolecular hydrogen bonding: Dimers of alpha-hydroxyesters with methanol. Physical Chemistry Chemical Physics. Link

  • Sanz, P. et al. (2007). Non-resonance-assisted hydrogen bonding in hydroxymethylene and aminomethylene cyclobutanones. ChemPhysChem.[1] Link

  • Glendening, E. D. et al. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Journal of Physical Chemistry A. Link

  • Lyssenko, K. A. et al. (2001). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals. (Contextual grounding from crystallographic data on HILMEV). Link

  • PubChem Compound Summary. Ethyl 1-hydroxycyclobutane-1-carboxylate. National Center for Biotechnology Information. Link

Sources

The Cyclobutane Moiety in Medicinal Chemistry: A Strategic Tool for Optimizing Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. While aromatic rings have traditionally dominated as core scaffolds, their inherent planarity can contribute to metabolic liabilities and poor solubility. The cyclobutane ring, a strained, three-dimensional carbocycle, has emerged as a powerful and increasingly utilized motif in medicinal chemistry. Its unique puckered conformation offers a strategic solution to many drug design challenges. Incorporating a cyclobutane moiety can enforce conformational rigidity, enhance metabolic stability, improve aqueous solubility, and provide precise three-dimensional vectors for pharmacophore placement. This guide provides an in-depth analysis of the multifaceted roles of cyclobutane, from its fundamental physicochemical properties to its application as a versatile bioisostere and its successful incorporation into clinical candidates and approved drugs. Through detailed case studies, comparative data, and synthetic protocols, this document serves as a technical resource for researchers and drug development professionals seeking to leverage the strategic advantages of the cyclobutane scaffold.

Introduction: The Unique Character of the Cyclobutane Ring

The cyclobutane ring, once considered a synthetic curiosity, is now a valuable tool in the medicinal chemist's arsenal.[1] Its utility stems from a unique combination of structural and electronic properties that distinguish it from both acyclic chains and other cycloalkanes.

Historical Context and Natural Occurrence

First synthesized in 1907, cyclobutane is a colorless gas with no inherent biological activity.[2][3] For decades, its application in pharmaceuticals was limited, partly due to perceived instability from ring strain and a lack of accessible synthetic methods.[1] However, cyclobutane rings are not entirely foreign to nature; they appear in various natural products from marine and plant species, such as the antimicrobial compound sceptrin, isolated from sea sponges.[2][3] The inorganic platinum-based drug Carboplatin, widely used in cancer therapy since the 1980s, is a notable early example of a successful drug featuring the motif.[3][4] More recently, improved synthetic accessibility has led to a surge in its incorporation into small-molecule drug candidates.[2]

Physicochemical and Conformational Properties

The defining feature of the cyclobutane ring is its significant ring strain (26.3 kcal/mol), second only to cyclopropane among saturated carbocycles.[2] This strain forces the molecule to adopt a non-planar, puckered conformation to relieve torsional strain, in contrast to the planar nature of aromatic rings.[2][5] This puckering creates a distinct three-dimensional (3D) shape.

Key properties include:

  • Puckered Conformation: The ring rapidly interconverts between equivalent puckered conformations, with substituents occupying pseudo-axial and pseudo-equatorial positions. This non-planar geometry is crucial for its role in creating 3D diversity.[2][5]

  • Bond Lengths and Angles: The C-C bond lengths are elongated (approx. 1.56 Å) compared to typical alkanes, and the internal bond angles are compressed to around 88°.[2]

  • Electronic Character: The C-C bonds possess increased p-character, making the ring chemically distinct from more stable cycloalkanes like cyclopentane and cyclohexane.[2][4] Despite the strain, it is relatively inert compared to the highly reactive cyclopropane ring.[4]

G cluster_puckering Cyclobutane Conformation cluster_newman Newman Projection (view along C1-C2) c1 C1 c2 C2 c1->c2 c3 C3 c1->c3 c2->c3 c4 C4 c3->c4 c4->c1 note Puckered (non-planar) conformation relieves torsional strain. front front->c3 H front->c4 H back c2_h1 back->c2_h1 H c2_h2 back->c2_h2 H note2 Slightly deviated from fully eclipsed.

Figure 1: Conformational characteristics of the cyclobutane ring.

Cyclobutane as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization, and the cyclobutane ring offers a unique non-classical alternative to several common functionalities, most notably the phenyl ring.

The Phenyl Ring Analogue: Escaping Flatland

Replacing a planar, aromatic phenyl ring with a saturated, 3D cyclobutane moiety is a powerful strategy in modern medicinal chemistry.[6] This "escape from flatland" can profoundly improve a compound's drug-like properties.

Key Advantages:

  • Increased Fsp3 Character: The fraction of sp3-hybridized carbons (Fsp3) is a key metric correlated with higher clinical success rates. Swapping an sp2-rich phenyl ring for an sp3-rich cyclobutane ring directly increases Fsp3.[6]

  • Improved Solubility: Saturated scaffolds are generally more soluble than their flat aromatic counterparts due to a reduction in crystalline packing and π-π stacking interactions.[2][6]

  • Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated cyclobutane ring is generally less prone to such metabolism, improving metabolic stability.[4][6]

  • Novelty and IP Position: This replacement can generate novel chemical matter with a distinct intellectual property profile.

G A Planar Phenyl Ring High sp2 character Susceptible to oxidation Poor solubility (π-π stacking) B Puckered Cyclobutane Ring High sp3 character Metabolically robust Improved solubility (3D shape) A:f0->B:f0 Bioisosteric Replacement

Figure 2: Bioisosteric replacement of a phenyl ring with a cyclobutane.

Data Presentation: Phenyl vs. Cyclobutane Bioisosteres

The following table summarizes data from published studies, directly comparing key properties of compounds where a phenyl ring was replaced by a cyclobutane ring.

Target ClassPhenyl Analogue PropertyCyclobutane Analogue PropertyImprovement NotedReference
Kinase Inhibitor Solubility: 15 µMSolubility: 150 µM10x Increase in Solubility [6]
GPCR Antagonist Metabolic Stability (t½): 25 minMetabolic Stability (t½): >120 min>4.8x Increase in Stability [2][6]
Enzyme Inhibitor IC50: 250 nMIC50: 220 nMMaintained Potency [6]
IDH1 Inhibitor High metabolic clearanceMedium metabolic clearanceImproved Metabolic Profile [5]
Replacing Alkenes and Alkynes: Enforcing Conformational Lock

Flexible linkers containing double or triple bonds can suffer from unwanted cis/trans isomerization in vivo. Replacing an alkene with a 1,2-disubstituted cyclobutane ring preserves the atom count and spacing while locking the geometry, preventing isomerization and providing a more defined conformational state.[2][4]

Mimicking gem-Dimethyl and tert-Butyl Groups

The cyclobutane ring can also serve as a bioisostere for the common gem-dimethyl or tert-butyl groups.[1][7] This substitution can offer several advantages:

  • It can reduce lipophilicity compared to a tert-butyl group.[8]

  • It provides novel vectors for substitution, allowing exploration of new chemical space.

  • The trifluoromethyl-cyclobutyl group has been investigated as a metabolically stable analogue of the tert-butyl group, showing that while it increases lipophilicity, it can enhance metabolic resistance in certain scaffolds.[9][10]

Impact on Pharmacokinetic (ADME) Properties

The incorporation of a cyclobutane ring can have a profound and often beneficial impact on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhancing Metabolic Stability

One of the most cited reasons for incorporating a cyclobutane is to improve metabolic stability.[2][11] This is achieved in several ways:

  • Aromatic Replacement: As discussed, replacing an electron-rich aromatic system with a saturated cyclobutane removes a common site of oxidative metabolism.[6]

  • Blocking Labile Sites: The rigid structure can be used to block access to metabolically labile positions on an adjacent part of the molecule.[2] For example, in the development of IDH1 inhibitors, replacing a metabolically unstable cyclohexane with a difluorocyclobutane moiety was a key step in reducing clearance and developing the clinical candidate ivosidenib.[5]

It is crucial to note, however, that the effect is not universal. The metabolic fate depends on the entire molecule, and in some cases, replacing a tert-butyl group with a CF3-cyclobutane has been shown to decrease metabolic stability.[9][10] This underscores the necessity of empirical testing for each new scaffold.

Modulating Physicochemical Properties: Solubility and Lipophilicity

The 3D, saturated nature of the cyclobutane ring generally leads to improved aqueous solubility compared to flat, aromatic systems by disrupting crystal lattice packing.[2][6] The impact on lipophilicity (logD) is context-dependent. Replacing a phenyl ring often reduces lipophilicity, a favorable outcome. However, replacing a smaller group like tert-butyl with a CF3-cyclobutane can lead to a moderate increase in logD.[10]

Data Presentation: Physicochemical Property Modulation

Parent CompoundAnalogueΔlogD (7.4)ΔSolubility (µM)Reference
tert-butyl amideCF3-cyclobutane amide+0.4-[10]
Butenafine (tert-butyl)Butenafine (CF3-cyclobutane)+0.5-[10]
Phenyl-containing kinase inhibitorCyclobutane-containing kinase inhibitor-0.8 (est.)+135[6]

Influence on Pharmacodynamics and Target Engagement

Beyond improving PK properties, the cyclobutane scaffold provides distinct advantages for optimizing a molecule's interaction with its biological target.

Conformational Restriction and Pre-organization for Binding

Flexible molecules pay a significant entropic penalty upon binding to a target as their rotatable bonds are frozen into a single bioactive conformation. By replacing a flexible linker (e.g., an ethyl or propyl chain) with a rigid cyclobutane ring, the molecule becomes "pre-organized" in a conformation that may be closer to the bioactive one.[2][12] This reduces the entropic cost of binding, which can lead to a significant improvement in binding affinity and potency.[2][11]

G cluster_flex Flexible Linker cluster_rigid Cyclobutane Linker Many conformations\n(High Entropy) Many conformations (High Entropy) Bioactive Conformation\n(Large Entropic Penalty) Bioactive Conformation (Large Entropic Penalty) Many conformations\n(High Entropy)->Bioactive Conformation\n(Large Entropic Penalty) Binding Few conformations\n(Low Entropy) Few conformations (Low Entropy) Bioactive Conformation\n(Small Entropic Penalty) Bioactive Conformation (Small Entropic Penalty) Few conformations\n(Low Entropy)->Bioactive Conformation\n(Small Entropic Penalty) Binding

Figure 3: Cyclobutane reduces the entropic penalty of binding.
Vectorial Projection and Selectivity

The puckered, rigid nature of the cyclobutane ring allows for the precise, three-dimensional positioning of substituents.[13] This is particularly valuable for achieving selectivity, for example, among different kinase isoforms which often have highly conserved ATP-binding pockets. By carefully designing the substitution pattern and stereochemistry on the cyclobutane ring, functional groups can be directed to interact with unique, non-conserved amino acid residues outside the primary binding site.[13] This can dramatically increase selectivity for the target enzyme over off-targets, leading to a safer pharmacological profile.

Case Studies in Drug Discovery

The theoretical advantages of the cyclobutane moiety are borne out in numerous successful drug discovery programs across various therapeutic areas.

  • 5.1 Anticancer Agents: Carboplatin is a foundational example where a cyclobutane dicarboxylate ligand reduces the nephrotoxicity associated with its parent drug, cisplatin.[3][4] More recently, apalutamide , an androgen receptor antagonist for prostate cancer, features a spirocyclic cyclobutane.[5] Ivosidenib , a first-in-class IDH1 inhibitor, incorporates a difluorocyclobutylamine substituent that was critical for achieving metabolic stability.[5]

  • 5.2 Kinase Inhibitors: The Janus kinase (JAK) family of enzymes is a key target for autoimmune diseases.[12] Several potent and selective JAK inhibitors in clinical development utilize a cyclobutane core to orient key pharmacophores and achieve selectivity.[14][15] For instance, the nitrile-containing cyclobutane moiety in Pfizer's JAK1 inhibitor abrocitinib (PF-04965842) was key to its potency and selectivity profile.[2]

  • 5.3 Antiviral Compounds: The hepatitis C virus (HCV) protease inhibitor boceprevir contains a cyclobutylmethyl group in its P1 region, which was found to be significantly more potent than the corresponding cyclopropyl or cyclopentyl analogues.[5][16] The rigid nature of the cyclobutane ring has also been explored in carbocyclic nucleoside analogues as potential antiviral agents.[17][18]

Synthetic Strategies and Protocols

Historically, the synthesis of substituted cyclobutanes presented a significant challenge, limiting their widespread use.[19] However, modern synthetic chemistry has made many cyclobutane building blocks commercially available and has provided reliable methods for their construction.

Key Synthetic Routes: An Overview
  • [2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions between two olefins are a classic and powerful method for forming the cyclobutane core.[17][20]

  • Ring Expansions: Ring expansions of cyclopropanol or related derivatives can provide access to cyclobutanones, which are versatile intermediates.[20]

  • Functionalization of Building Blocks: A common strategy involves starting with commercially available cyclobutane derivatives, such as cyclobutanone or 3-oxocyclobutane-1-carboxylic acid, and elaborating them into the desired structures.[5][19]

Detailed Experimental Protocol: Synthesis of a 3-Hydroxy-3-methylcyclobutane-1-carboxamide

This two-step protocol illustrates a common approach to creating a functionalized cyclobutane scaffold from a commercially available starting material, as described in the literature.[19]

Step 1: Grignard Addition to 3-oxocyclobutane-1-carboxylic acid

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Argon), add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether, 2.2 equivalents) to the stirred THF.

  • Substrate Addition: Dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the Grignard reagent solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH4Cl) solution.

  • Workup: Acidify the aqueous layer to pH ~3 with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, can be purified by column chromatography on silica gel.

Step 2: Amide Coupling

  • Reaction Setup: To a solution of the purified 3-hydroxy-3-methylcyclobutane-1-carboxylic acid (1.0 equivalent) in dichloromethane (DCM, 15 mL) at 0 °C, add the desired primary or secondary amine (1.1 equivalents) and a tertiary base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Coupling Agent: Add an amide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO3), and brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the resulting amide by flash column chromatography to yield the final product.

Future Outlook and Conclusion

The cyclobutane moiety has firmly established itself as more than just a niche scaffold; it is a strategic element for rationally designing superior drug candidates.[2][3] Its ability to confer 3D geometry, restrict conformation, and enhance metabolic stability addresses several key failure points in the drug development pipeline.[4][6]

The future will likely see an expansion of its use, driven by:

  • Novel Synthetic Methods: The development of new, efficient, and stereocontrolled methods for synthesizing complex cyclobutanes will continue to make these scaffolds more accessible.[19][21][22]

  • Fragment-Based Drug Discovery (FBDD): The rigid, 3D nature of cyclobutane makes it an ideal core for building novel fragment libraries that can probe protein binding sites in ways that flat fragments cannot.[1]

  • New Bioisosteric Applications: Research into novel fluorinated cyclobutanes and other uniquely functionalized rings will expand their role as bioisosteres for other challenging groups.[9][10]

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Reyes-Suarez, C. (2023). Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. Montclair State University ScholarWorks. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]

  • D'Annibale, A., & Trogolo, C. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

  • De Clercq, E. (2005). Cycloaddition reactions for antiviral compounds. PMC. [Link]

  • Richard, D. J., et al. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Wang, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • Fernández, F., et al. (2001). Modified Cyclobutane Carbonucleosides: Synthesis and Evaluation of their Antiviral Activity. Taylor & Francis Online. [Link]

  • El-Sayed, N. K., & Moustafa, A. H. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]

  • Richard, D. J., et al. (2016). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Li, Z., et al. (2024). Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.0]butanes. Organic Letters. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

  • Rodrigalvarez, J., et al. (2022). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes... ResearchGate. [Link]

Sources

Methodological & Application

reaction mechanisms involving methyl 1-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Pivot

Methyl 1-hydroxycyclobutanecarboxylate (M-1-HCBC) represents a critical "linchpin" scaffold in medicinal chemistry. Structurally, it combines a strained cyclobutane ring with a quaternary center bearing both a hydroxyl and a methyl ester group. This motif serves two primary functions in drug design:

  • Conformational Restriction: It acts as a rigid analogue of glycolic acid or serine (if aminated), locking pharmacophores into specific vector orientations that flexible alkyl chains cannot achieve.

  • Metabolic Blocking: The quaternary center at C1 prevents metabolic oxidation at the

    
    -position, a common clearance pathway for linear esters and ethers.
    

This guide provides a definitive technical workflow for the synthesis, functionalization, and mechanistic handling of M-1-HCBC. Unlike standard aliphatic esters, the ring strain (~26.5 kcal/mol) of the cyclobutane moiety dictates unique reactivity profiles, particularly regarding carbocation stability and ring-expansion risks.

Core Synthesis: The Cyanohydrin Route

While Reformatsky reactions are often cited for hydroxy-ester synthesis, they introduce an additional methylene unit (yielding the acetate). To synthesize the carboxylate (where the ester is directly attached to the ring), the most robust industrial method is the TMS-Cyanohydrin Pinner Protocol .

Mechanism of Action
  • Nucleophilic Addition: Trimethylsilyl cyanide (TMSCN) adds to cyclobutanone using a Lewis acid catalyst (ZnI

    
    ). The silicon atom activates the carbonyl oxygen, facilitating cyanide attack at the strained sp
    
    
    
    carbon.
  • Pinner Alcoholysis: The resulting silylated cyanohydrin undergoes acid-catalyzed alcoholysis. Methanol acts as the nucleophile, attacking the nitrile carbon to form an imidate intermediate, which is subsequently hydrolyzed to the ester.

Protocol 1: Synthesis of this compound
  • Reagents: Cyclobutanone (1.0 eq), TMSCN (1.2 eq), ZnI

    
     (0.05 eq), MeOH (excess), H
    
    
    
    SO
    
    
    (conc.).
  • Equipment: Flame-dried round-bottom flask, inert gas (N

    
    /Ar) manifold, reflux condenser.
    

Step-by-Step Methodology:

  • Activation: Charge flask with ZnI

    
     (catalytic) and Cyclobutanone (10 mmol) under N
    
    
    
    .
  • Addition: Add TMSCN (12 mmol) dropwise at 0°C. The reaction is exothermic.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (disappearance of ketone).

  • Solvolysis: Cool the mixture to 0°C. Slowly add a solution of MeOH (20 mL) containing H

    
    SO
    
    
    
    (1.5 mL). Caution: HCN gas evolution possible; use a scrubber.
  • Reflux: Heat the mixture to reflux (65°C) for 12 hours to effect the Pinner reaction.

  • Workup: Cool to RT. Quench with saturated NaHCO

    
    . Extract with Et
    
    
    
    O (3x). Wash organics with brine, dry over MgSO
    
    
    , and concentrate.
  • Purification: Distillation (reduced pressure) or Flash Chromatography (Hex/EtOAc 8:2).

Divergent Reactivity & Functionalization

Once synthesized, M-1-HCBC serves as a divergent intermediate. The reactivity is governed by the tension between the tertiary alcohol (prone to elimination) and the ester (prone to hydrolysis).

Pathway A: Deoxofluorination (The Stress Test)

Treating M-1-HCBC with Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor is a common method to introduce fluorine. However, this reaction is mechanistically complex due to the cyclobutane ring.

  • Mechanism: The alcohol attacks the sulfur center, releasing HF. The resulting activated leaving group (

    
    ) is displaced by fluoride.
    
  • Competing Pathways:

    • S

      
      2: Sterically hindered at the quaternary center.
      
    • S

      
      1: Formation of the cation at C1 is destabilized by the electron-withdrawing ester but stabilized by the ring alkyl groups.
      
    • Elimination (Major Risk): Loss of a

      
      -proton leads to Methyl 1-cyclobutenecarboxylate .
      
Pathway B: Hydrolysis (Saponification)

Controlled hydrolysis yields 1-hydroxycyclobutanecarboxylic acid , a key building block for peptide coupling.

  • Critical Control Point: Avoid harsh acidic hydrolysis which can dehydrate the tertiary alcohol. Use mild alkaline saponification (LiOH in THF/H

    
    O).
    

Visualization of Reaction Pathways

The following diagram maps the synthesis and the critical branching pathways for functionalization.

Reaction_Pathways Substrate Cyclobutanone Intermediate TMS-Cyanohydrin Intermediate Substrate->Intermediate TMSCN, ZnI2 (Nucleophilic Addn) Target Methyl 1-hydroxy- cyclobutanecarboxylate (M-1-HCBC) Intermediate->Target MeOH, H2SO4 (Pinner Reaction) Product_A 1-Hydroxycyclobutane- carboxylic Acid Target->Product_A LiOH, THF/H2O (Saponification) Product_B Methyl 1-fluoro- cyclobutanecarboxylate Target->Product_B DAST, -78°C (Deoxofluorination) Product_C Methyl 1-cyclobutene- carboxylate (Elimination Product) Target->Product_C SOCl2, Pyridine (Dehydration)

Figure 1: Synthetic workflow from Cyclobutanone to M-1-HCBC and subsequent divergent transformations.

Detailed Protocol: Deoxofluorination with DAST

This protocol is optimized to favor substitution (fluorination) over elimination, a common challenge with tertiary alcohols on strained rings.

Safety Note: DAST can be explosive upon heating. Never heat neat DAST above 50°C.

  • Preparation: Dissolve M-1-HCBC (1.0 eq) in anhydrous CH

    
    Cl
    
    
    
    (0.1 M concentration) in a plastic (HDPE) or Teflon vessel. Glass can react with HF byproducts.
  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is critical to suppress the E1 elimination pathway.

  • Addition: Add DAST (1.2 eq) dropwise via syringe over 10 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Do not warm to RT immediately.

  • Quench: Pour the reaction mixture into a rapidly stirring saturated NaHCO

    
     solution at 0°C.
    
    • Note: Gas evolution (CO

      
      ) will be vigorous.
      
  • Isolation: Extract with CH

    
    Cl
    
    
    
    . The organic layer often contains a mixture of the Fluoride (Product B) and the Cyclobutene (Product C).
  • Analysis: Use

    
    F NMR to confirm product. The tertiary fluoride typically appears around -140 to -160 ppm.
    

Troubleshooting & Quality Control

IssueObservationRoot CauseCorrective Action
Low Yield (Synthesis) Recovery of CyclobutanoneIncomplete Cyanohydrin formationEnsure ZnI

is dry; increase reaction time at RT before adding acid.
Elimination (Fluorination) Olefin signals in

H NMR (6.8 ppm)
Temperature too high during DAST additionMaintain -78°C strictly; switch to Deoxo-Fluor (more thermally stable).
Hydrolysis Failure Ring OpeningpH too high or Temperature too highUse LiOH at 0°C; avoid NaOH/KOH reflux which can degrade the strained ring.

References

  • Synthesis of Alpha-Hydroxy Acids via Pinner Reaction

    • Gaucher, A., et al. "Synthesis of -hydroxy acids from carbonyl compounds." Current Organic Chemistry, 2006.
    • Source:

  • Fluorination of Tertiary Alcohols (DAST Mechanisms)

    • Singh, R.P., & Shreeve, J.M. "Nucleophilic Fluorination of Hydroxyl Groups." Synthesis, 2002.
    • Source:

  • Cyclobutane Amino Acid Analogs (Structural Context)

    • Kotha, S., et al. "Synthesis of cyclobutane amino acids." Amino Acids, 2002.
    • Source:

  • Physical Properties & Safety Data

    • Compound: Methyl 1-hydroxycyclobutanecarboxyl
    • Source: (Search Term: 1-hydroxycyclobutanecarboxylic acid)

Application Note: Harnessing Methyl 1-Hydroxycyclobutanecarboxylate in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: Methyl 1-hydroxycyclobutanecarboxylate (CAS: 89489-58-7) / 1-Hydroxycyclobutanecarboxylic acid (CAS: 41248-13-9)

Executive Summary & Structural Rationale

In my tenure developing


-enriched screening libraries, overcoming the pharmacokinetic liabilities of flat, aromatic drug candidates has been a persistent challenge. This compound [1] has emerged as a highly versatile organic building block to address these exact liabilities. By serving as a precursor to 1-hydroxycyclobutanecarboxylic acid, it allows medicinal chemists to seamlessly introduce a conformationally locked, hydroxylated cyclobutane ring into lead scaffolds.

The causality behind selecting this specific motif over traditional aliphatic chains is rooted in thermodynamic and metabolic principles:

  • Conformational Locking (Entropic Advantage): The cyclobutane ring restricts the torsional flexibility of the molecule. When incorporated into a drug, it pre-organizes the ligand into its bioactive conformation, significantly reducing the entropic penalty (

    
    ) upon binding to the target protein.
    
  • Metabolic Shielding: Unlike linear alkyl chains or simple gem-dimethyl groups, the strained cyclobutane ring is highly resistant to Cytochrome P450 (CYP)-mediated aliphatic oxidation.

  • Strategic Bioisosterism: The

    
    -hydroxy group acts as a critical hydrogen bond donor/acceptor. It frequently serves as a bioisostere for tert-butyl groups or as a metal-binding pharmacophore in metalloprotease inhibitors.
    

Key Therapeutic Applications

The utility of this building block spans multiple therapeutic modalities, primarily driven by its ability to modulate physicochemical properties without drastically increasing molecular weight.

A. GPCR Antagonists (e.g., PAR-2 Inhibitors)

In the development of Protease-Activated Receptor 2 (PAR-2) inhibitors, the free acid derivative (1-hydroxycyclobutanecarboxylic acid) is coupled to complex imidazopyridazine scaffolds[2]. The resulting amide linkage benefits from the steric bulk of the cyclobutane ring, which protects the amide bond from rapid proteolytic cleavage in vivo, while the hydroxyl group engages in critical hydrogen bonding within the GPCR binding pocket.

B. Antibody-Drug Conjugate (ADC) Linker Modules

Recent advancements in targeted oncology utilize this scaffold within the linker-payload assemblies of ADCs[3]. Incorporating the 1-hydroxycyclobutyl moiety adjacent to the payload cleavage site sterically modulates the release kinetics of the chemotherapeutic agent, ensuring the payload is only released within the tumor microenvironment and not prematurely in systemic circulation[3].

Quantitative Physicochemical Profiling

To illustrate the structural advantage, Table 1 summarizes the typical physicochemical impact of incorporating a 1-hydroxycyclobutyl group compared to standard aliphatic alternatives.

Table 1: Comparative Physicochemical Impact of Aliphatic Substitutions

Structural MotifLogP ContributionCYP Oxidation LiabilityConformational Entropy Penalty (

)
H-Bond Donor Capacity
Isopropyl +1.5High (Tertiary C-H)HighNone
Gem-Dimethyl +1.2ModerateModerateNone
1-Hydroxycyclobutyl +0.6Low (Sterically shielded)Low (Pre-organized)1 (Strong)

Self-Validating Experimental Protocols

The following protocols detail the two-step transformation of the commercial methyl ester into a highly functionalized amide. These methods are designed as self-validating systems to ensure high fidelity in library generation.

Protocol A: Saponification to 1-Hydroxycyclobutanecarboxylic Acid

Objective: Hydrolyze the methyl ester (CAS: 89489-58-7) to the active free acid (CAS: 41248-13-9)[4] without inducing ring-opening or dehydration.

Causality & Reagent Selection: The cyclobutane ring exerts significant steric hindrance around the ester carbonyl. Mild bases (like


) are insufficient. Lithium hydroxide monohydrate (

) is chosen for its strong nucleophilicity and the oxophilic nature of the lithium cation, which activates the carbonyl oxygen. A ternary solvent system of THF/MeOH/

(3:1:1) is critical; it ensures complete solvation of both the lipophilic starting material and the hydrophilic lithium carboxylate intermediate.

Step-by-Step Method:

  • Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF/MeOH/

    
     (0.2 M concentration).
    
  • Add

    
     (2.5 eq) in a single portion at 
    
    
    
    .
  • Remove the ice bath and stir at

    
     for 4 hours.
    
  • In-Process QC: Because the molecule lacks a UV chromophore, monitor via TLC (stained with

    
    ) or LC-MS equipped with a Charged Aerosol Detector (CAD). Disappearance of the ester spot confirms completion.
    
  • Evaporate the organic solvents under reduced pressure (Do not exceed

    
     to prevent thermal degradation).
    
  • Critical Workup (Self-Validation): Dilute the aqueous residue with water and wash with Ethyl Acetate (EtOAc) to remove unreacted ester. If the aqueous layer is not acidified precisely to pH 2-3 using 1N HCl, the product will remain partitioned in the aqueous phase as a salt.

  • Extract the acidified aqueous layer with EtOAc (

    
    ). Dry over 
    
    
    
    , filter, and concentrate to yield the free acid as a white solid.
Protocol B: Sterically Hindered Amide Coupling

Objective: Couple 1-hydroxycyclobutanecarboxylic acid to a primary/secondary amine[2].

Causality & Reagent Selection: Standard coupling reagents (EDC/HOBt) frequently fail here due to the extreme steric bulk of the


-substituted cyclobutane and the competing nucleophilicity of the unprotected 

-hydroxyl group (which can lead to unwanted O-acylation/depsipeptide formation). HATU is selected because it rapidly forms a highly reactive 7-azabenzotriazole active ester, kinetically favoring N-acylation over O-acylation. DIPEA is used as it is a non-nucleophilic base that deprotonates the amine salt without attacking the activated ester.

Step-by-Step Method:

  • Dissolve 1-hydroxycyclobutanecarboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) and cool the mixture to

    
    .
    
  • Add HATU (1.2 eq) portion-wise.

  • Stir at

    
     for 30 minutes, then allow to warm to room temperature for 3 hours.
    
  • In-Process QC: Monitor via LC-MS. Self-Validation Check: If a mass corresponding to

    
     is observed, it indicates dehydration of the tertiary alcohol or lactonization, meaning the reaction temperature was allowed to spike during HATU addition.
    
  • Quench with saturated aqueous

    
    , extract with Dichloromethane, wash with 5% LiCl (to remove DMF), dry, and purify via flash chromatography.
    

Workflow & Pathway Visualization

The following diagram maps the synthetic divergence and logical workflow of utilizing this building block in medicinal chemistry.

G A Methyl 1-hydroxy- cyclobutanecarboxylate (CAS: 89489-58-7) B 1-Hydroxycyclobutane- carboxylic acid (Active Intermediate) A->B LiOH Saponification (THF/H2O) C PAR-2 Inhibitors (GPCR Targeting) B->C HATU Amidation (Heterocycle Core) D ADC Linkers (Targeted Oncology) B->D Conjugation (Payload Mod) E Peptidomimetics (Protease Resistance) B->E Ugi Reaction (Scaffold Hop)

Figure 1: Synthetic divergence and therapeutic applications of 1-hydroxycyclobutanecarboxylate.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: World Intellectual Property Organization (WIPO)
  • 1-hydroxycyclobutanecarboxylic acid | CAS#:41248-13-9 Source: Chemsrc Database URL:[Link]

Sources

Application Note: Harnessing Conformational Restriction with Methyl 1-Hydroxycyclobutanecarboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Principle of Pre-organization in Molecular Design

In the intricate dance of drug-target interactions, a molecule's shape and flexibility are paramount. A flexible ligand must often shed conformational entropy to adopt the specific "bioactive" conformation required for binding to its protein target. This entropic penalty can significantly decrease binding affinity.[1][2] The strategy of conformational restriction aims to mitigate this penalty by pre-organizing the ligand into a shape that is already close to its bioactive conformation.[3][4][5] This pre-organization can lead to enhanced potency, improved selectivity against related targets, and more favorable pharmacokinetic properties.[4]

Small, strained aliphatic rings are powerful tools for implementing conformational restriction.[6][7] Among these, the cyclobutane scaffold has emerged as a particularly valuable motif.[8][9][10] Its unique, puckered three-dimensional geometry can effectively lock dihedral angles, serving as a metabolically stable bioisostere for groups like gem-dimethyl or even as a saturated replacement for planar aromatic rings.[11][12][13][14] This application note provides a detailed guide for researchers on leveraging methyl 1-hydroxycyclobutanecarboxylate and its derivatives to apply conformational restriction in drug discovery programs.

The Strategic Advantage of the 1-Hydroxycyclobutane-1-carboxylate Scaffold

The 1-hydroxycyclobutane-1-carboxylate moiety offers a unique combination of features that make it an attractive building block for medicinal chemists:

  • Rigid Core: The cyclobutane ring possesses a significant strain energy (approx. 26.3 kcal/mol), which results in a rigid, puckered conformation.[9][10] This inherent rigidity is the foundation for its use in conformational restriction.[8][9]

  • Orthogonal Functionality: The presence of both a hydroxyl group and a carboxylate (or its ester) provides two chemically distinct handles for synthetic elaboration. This allows for the straightforward incorporation of the scaffold into a lead molecule via common reactions like amide coupling, esterification, or etherification.

  • 3D Vectorial Display: The functional groups are presented in well-defined vectors from the rigid core, allowing for precise positioning of pharmacophoric elements to interact with a target's binding site.[9][10]

  • Improved Physicochemical Properties: Replacing flexible or planar moieties with a saturated cyclobutane ring can increase the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved solubility, metabolic stability, and higher clinical success rates.[14]

Workflow for Implementing Conformational Restriction

The strategic incorporation of a cyclobutane scaffold is a rational design process. The following workflow outlines the key steps from initial concept to biological evaluation.

G cluster_0 Design & Synthesis cluster_1 Evaluation A 1. Identify Flexible Linker in Lead Compound B 2. In Silico Modeling (Optional but Recommended) A->B Hypothesize rigid analog C 3. Synthesize Cyclobutane Analog using Methyl 1-Hydroxycyclobutanecarboxylate B->C Select synthetic route D 4. Purification & Characterization (NMR, LC-MS) C->D Ensure purity & identity E 5. In Vitro Biological Assay (e.g., Target Binding, Enzyme Inhibition) D->E Test Compound F 6. Biophysical Validation (e.g., SPR, TSA, ITC) E->F Confirm direct binding G 7. ADME & PK Profiling (e.g., Metabolic Stability, Solubility) F->G Assess drug-like properties H 8. Data Analysis & Structure-Activity Relationship (SAR) G->H Compare to flexible parent

Caption: Conformational restriction minimizes the entropic penalty of binding.

Conclusion and Future Outlook

The use of this compound as a scaffold for conformational restriction is a powerful and validated strategy in modern medicinal chemistry. [9][10]By pre-organizing a molecule into its bioactive conformation, researchers can achieve significant gains in potency and selectivity. The synthetic accessibility and versatile functional handles of this building block make it an invaluable tool for lead optimization. Coupled with robust biophysical validation methods like TSA, this approach enables a rational, data-driven process to improve the quality of drug candidates. As the demand for highly optimized therapeutics continues to grow, the strategic application of small, rigid scaffolds like cyclobutane will undoubtedly play an increasingly important role in drug discovery. [6][15]

References

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved from [Link]

  • Werry, L., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Importance of Rigidity in Designing Small Molecule Drugs to Tackle Protein-Protein Interactions (PPIs) through Stabilisation of Desired Confomers. Retrieved from [Link]

  • Werry, L., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Retrieved from [Link]

  • Scott, J. S., et al. (2018). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Scott, J. S., et al. (2018). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein-Protein Interactions (PPIs) through Stabilization of Desired Conformers. PubMed. Retrieved from [Link]

  • Copeland, R. A. (2011). Conformational adaptation in drug-target interactions and residence time. PubMed. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • RSIS International. (2025). Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic. Retrieved from [Link]

  • EurekAlert!. (2016). Molecular flexibility shown to help pharmaceutical drugs bind to their targets. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyclobutane – Knowledge and References. Retrieved from [Link]

  • Dubois, M. A. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. Retrieved from [Link]

  • Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. Retrieved from [Link]

  • Scott, J. S., et al. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Retrieved from [Link]

  • PubMed. (2025). Synthesis of Cyclobutane-Containing Tricyclic β-Lactams Based on a Saturated Scaffold Enabled by Iron-catalysed [2 + 2]-Cycloaddition. Retrieved from [Link]

  • PMC. (2025). Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Biophysical Assays. Retrieved from [Link]

  • RSC Publishing. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[9][9]rearrangement cascade. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Cyclobutane-Fused Tetracyclic Scaffolds via Visible-Light Photocatalysis for Building Molecular Complexity. Journal of the American Chemical Society. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. Chemical Science. Retrieved from [Link]

  • RSC Publishing. (2021). MedChemComm. Retrieved from [Link]

  • CoLab.ws. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved from [Link]

  • Preprints.org. (2025). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Biophysical Assays: Overview. Retrieved from [Link]

  • Taylor, R. D., et al. (2022). Rings in Clinical Trials and Drugs: Present and Future. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Stern, H. A. (2010). Accounting for Ligand Conformational Restriction in Calculations of Protein-Ligand Binding Affinities. PMC. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • PubMed. (2014). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • ResearchGate. (n.d.). The Use of Conformational Restriction in Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Use of Conformational Restriction in Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note: Isolation and Purification of Methyl 1-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 1-hydroxycyclobutanecarboxylate (CAS: 89489-58-7) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of spirocyclic scaffolds, conformationally restricted peptides, and novel active pharmaceutical ingredients (APIs). The synthesis of this compound typically involves the esterification of 1-hydroxycyclobutanecarboxylic acid.

However, the purification of this specific cyclobutane derivative presents unique challenges. The presence of a sterically hindered tertiary alcohol on a strained four-membered ring makes the molecule highly susceptible to acid-catalyzed dehydration, leading to the formation of methyl cyclobut-1-enecarboxylate (the alkene byproduct). Furthermore, incomplete esterification leaves highly polar unreacted acid in the crude mixture.

As a result, standard aqueous workups are often insufficient. This guide details two robust, field-proven purification methodologies—Normal-Phase Flash Chromatography and Short-Path Vacuum Distillation—designed to isolate the target ester while preserving the integrity of the cyclobutane ring. The choice of method depends entirely on the crude impurity profile, as demonstrated in foundational literature regarding cyclobutanecarboxylic acid derivatives ().

Physicochemical Properties & Chromatographic Parameters

To design a self-validating purification system, one must first establish the quantitative baseline of the molecule. The table below summarizes the critical physicochemical data required to track the compound during isolation.

PropertyValueExperimental Relevance
Chemical Name This compoundTarget analyte.
CAS Registry Number 89489-58-7Unique identifier.
Molecular Formula C

H

O

Used for GC-MS mass tracking.
Molecular Weight 130.14 g/mol Low MW indicates high volatility.
Physical State Colorless to pale yellow liquidVisual indicator of purity.
Boiling Point (Est.) ~65–75 °C at 10 mmHgDictates vacuum distillation parameters.
TLC

(80:20 Hexane:EtOAc)
~0.35Target spot for column chromatography.

Purification Decision Matrix

The decision to utilize chromatography versus distillation hinges on the primary impurities present in the crude mixture.

Purification Crude Crude Mixture (Ester, Acid, Alkene) TLC TLC Profiling (KMnO4 Stain) Crude->TLC Decision Primary Impurity? TLC->Decision Flash Protocol A: Flash Column (Removes Polar Acid) Decision->Flash Unreacted Acid Distill Protocol B: Vacuum Distill (Removes Volatile Alkene) Decision->Distill Alkene Byproduct Fractions Combine Pure Fractions Flash->Fractions MainCut Collect Main Cut Distill->MainCut Pure Pure Methyl 1-hydroxy- cyclobutanecarboxylate Fractions->Pure MainCut->Pure

Workflow for the purification of this compound.

Experimental Methodologies

Protocol A: Normal-Phase Flash Column Chromatography

Best for: Crude mixtures containing significant amounts of unreacted 1-hydroxycyclobutanecarboxylic acid or highly polar degradation products.

Causality & Experimental Design: this compound lacks a conjugated


-system, rendering standard UV detection (e.g., 254 nm) useless. Therefore, fraction collection must be guided by Thin Layer Chromatography (TLC) using a chemical stain. Potassium permanganate (KMnO

) is selected because it rapidly oxidizes the tertiary alcohol, revealing a bright yellow spot against a purple background.

Step-by-Step Procedure:

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry of 95:5 Hexane:Ethyl Acetate.

  • Sample Loading: Dissolve the crude mixture in the absolute minimum volume of dichloromethane (DCM) and carefully apply it to the top of the silica bed.

  • Gradient Elution:

    • Begin elution with 2 column volumes (CV) of 95:5 Hexane:EtOAc to flush out the non-polar methyl cyclobut-1-enecarboxylate byproduct (

      
       ~ 0.8).
      
    • Ramp the gradient to 85:15 Hexane:EtOAc for 3 CVs.

    • Finally, hold at 80:20 Hexane:EtOAc to elute the target this compound (

      
       ~ 0.35). Unreacted acid will remain near the baseline.
      
  • Fraction Analysis: Spot fractions on a silica TLC plate, dip in KMnO

    
     stain, and gently heat with a heat gun until the yellow product spots appear.
    

Self-Validation Checkpoint: Combine the active fractions and analyze via GC-MS. The target compound will show a weak molecular ion peak (


 = 130) but a strong base peak corresponding to the loss of the methoxy radical (

= 99) and the loss of water (

= 112).
Protocol B: Short-Path Vacuum Distillation

Best for: Scaled-up reactions (>10 grams) where the primary impurity is the volatile dehydration byproduct (methyl cyclobut-1-enecarboxylate) and the acid has been successfully removed via a basic aqueous workup.

Causality & Experimental Design: Subjecting this compound to atmospheric distillation (~180–200 °C) will provide enough thermal energy to drive the elimination of the tertiary hydroxyl group, destroying the product. Vacuum distillation is strictly required to lower the boiling point to a safe thermal window (). A trace amount of anhydrous potassium carbonate (K


CO

) is added to the distillation pot to neutralize any trace acidic impurities that could catalyze dehydration during heating.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a short-path distillation head equipped with a receiving cow and multiple pre-weighed receiving flasks. Grease all joints lightly to ensure a high-vacuum seal.

  • Pot Preparation: Transfer the crude liquid to the distillation pot. Add a micro-spatula of anhydrous K

    
    CO
    
    
    
    and a magnetic stir bar to prevent bumping.
  • Vacuum Application: Apply a steady vacuum of 10 mmHg. Allow the system to equilibrate for 5 minutes at room temperature to remove any residual extraction solvents (e.g., DCM or ether).

  • Heating & Collection:

    • Gradually heat the oil bath to ~80–90 °C.

    • Forerun: Collect the initial distillate (vapor temp < 60 °C). This contains the alkene byproduct and residual solvents.

    • Main Cut: Once the vapor temperature stabilizes between 65–75 °C, switch to a clean receiving flask. Collect the main fraction, which should distill as a clear, colorless liquid.

  • Shutdown: Remove the heat source, allow the system to cool to room temperature, and backfill with inert gas (Nitrogen or Argon) before breaking the vacuum.

Self-Validation Checkpoint: Perform


H NMR (in CDCl

) on the main cut. The spectrum must exhibit a sharp singlet at ~3.78 ppm (integrating to 3H) corresponding to the methyl ester, and the absence of any vinylic protons (typically found between 5.5–6.5 ppm), confirming the complete removal of the alkene byproduct. Residual solvent peaks should be cross-referenced against standard NMR impurity tables ().

References

  • Estieu, K., Ollivier, J., & Salaün, J. (1998). Regioselective synthesis of α,α-dialkylcyclopentanones from 1-hydroxycyclobutanecarboxylic acid or from O-protected cyclobutanone cyanohydrin. Tetrahedron, 54(28), 8075-8090.[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Application Note: A Scalable, Three-Step Synthesis of Methyl 1-Hydroxycyclobutanecarboxylate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 1-hydroxycyclobutanecarboxylate is a valuable and versatile building block in contemporary drug discovery and development. Its compact, three-dimensional cyclobutane scaffold, combined with the synthetically tractable hydroxyl and methyl ester functionalities, makes it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications. The incorporation of the cyclobutane motif can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and conformational rigidity. This application note provides a comprehensive guide to a robust and scalable three-step synthesis of this compound, designed for researchers and process chemists in the pharmaceutical industry. The described protocol prioritizes safety, scalability, and the generation of a high-purity final product.

Synthetic Strategy: A Three-Step Approach to the Target Molecule

The large-scale synthesis of this compound is strategically designed as a three-step sequence, commencing from the readily available and cost-effective starting material, cyclobutanone. This pathway has been selected for its operational simplicity, the high-yielding nature of each transformation, and the amenability of the procedures to a pilot-plant or industrial setting.

The three key transformations are:

  • Cyanohydrin Formation: The synthesis initiates with the nucleophilic addition of a cyanide ion to cyclobutanone to form 1-hydroxycyclobutanecarbonitrile. This classic reaction provides an efficient means of introducing the required carbon framework.

  • Nitrile Hydrolysis: The nitrile functionality of the cyanohydrin intermediate is then hydrolyzed under acidic conditions to yield 1-hydroxycyclobutanecarboxylic acid.

  • Fischer Esterification: The final step involves the acid-catalyzed esterification of the carboxylic acid with methanol to afford the target molecule, this compound.

This linear approach allows for the isolation and purification of intermediates, ensuring the high quality of the material progressing through the synthetic sequence.

Overall Synthesis Workflow

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A Cyclobutanone D Reaction Vessel (Cyanohydrin Formation) A->D B Sodium Cyanide (NaCN) B->D C Acid (e.g., HCl) C->D E 1-Hydroxycyclobutanecarbonitrile D->E Aqueous Work-up F Reaction Vessel (Hydrolysis) E->F G 1-Hydroxycyclobutanecarboxylic Acid F->G Acidification & Extraction I Reaction Vessel (Fischer Esterification) G->I H Aqueous HCl H->F J This compound I->J Purification (Distillation) K Methanol (Excess) K->I L H2SO4 (catalyst) L->I Cyanohydrin_Mechanism Mechanism of Cyanohydrin Formation Cyclobutanone Cyclobutanone Alkoxide_intermediate Tetrahedral Alkoxide Intermediate Cyclobutanone->Alkoxide_intermediate Nucleophilic Attack Cyanide_ion CN⁻ Cyanohydrin 1-Hydroxycyclobutanecarbonitrile Alkoxide_intermediate->Cyanohydrin Protonation H_source H⁺

Application Notes and Protocols for the Enantioselective Synthesis of Methyl 1-Hydroxycyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 1-Hydroxycyclobutanecarboxylate Scaffolds

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry and drug discovery. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive bioisostoric replacement for more common planar aromatic rings. This "escape from flatland" approach often leads to improved physicochemical properties, such as increased solubility and metabolic stability, in drug candidates.

Within this class of compounds, chiral 1-hydroxycyclobutanecarboxylate derivatives are of particular interest. The presence of a quaternary stereocenter bearing both a hydroxyl and a carboxylate group provides a dense array of functionalities for further synthetic elaboration. These motifs are key building blocks for a variety of biologically active molecules, including enzyme inhibitors and receptor modulators. However, the construction of this sterically congested and stereochemically defined quaternary center on a strained four-membered ring presents a significant synthetic challenge. This guide provides an in-depth exploration of two primary strategies for the enantioselective synthesis of methyl 1-hydroxycyclobutanecarboxylate, offering detailed protocols and the scientific rationale behind them.

Core Synthetic Challenge: Asymmetric Construction of a Quaternary Stereocenter

The principal difficulty in the synthesis of enantiomerically enriched this compound lies in the creation of the C1 quaternary stereocenter. Any successful strategy must overcome the following hurdles:

  • Ring Strain: The inherent strain of the cyclobutane ring can influence the reactivity and stability of intermediates and transition states.

  • Steric Hindrance: The formation of a quaternary center involves the creation of a highly congested environment, which can impede the approach of reagents.

  • Enantiocontrol: Achieving high levels of enantioselectivity requires a catalyst or chiral auxiliary that can effectively discriminate between the two prochiral faces of the substrate.

This application note will focus on two powerful and conceptually distinct approaches to address these challenges: the enantioselective functionalization of a prochiral cyclobutanone and the asymmetric α-hydroxylation of a cyclobutanecarboxylate derivative.

Strategy 1: Enantioselective Nucleophilic Addition to a Prochiral Cyclobutanone

This approach involves the asymmetric addition of a nucleophile to the carbonyl group of a 3-substituted cyclobutanone, followed by transformation of the introduced functional group into the desired methyl carboxylate. Organocatalysis, particularly aminocatalysis, has proven to be a robust method for the enantioselective functionalization of cyclic ketones.[1]

Scientific Rationale and Mechanistic Overview

The key to this strategy is the use of a chiral secondary amine catalyst, such as a proline derivative, to activate the cyclobutanone towards nucleophilic attack. The catalyst reacts with the ketone to form a chiral enamine intermediate. This enamine then directs the stereoselective addition of a nucleophile. For the synthesis of our target molecule, a cyanide source, such as trimethylsilyl cyanide (TMSCN), is an ideal nucleophile as the resulting cyanohydrin can be readily converted to the corresponding methyl ester.

The enantioselectivity is controlled by the chiral environment created by the catalyst, which shields one face of the enamine, favoring nucleophilic attack from the less sterically hindered face.

Visualizing the Catalytic Cycle

G Catalytic Cycle for Enantioselective Cyanation of Cyclobutanone cluster_0 Catalytic Cycle Cyclobutanone Cyclobutanone Enamine Intermediate Enamine Intermediate Cyclobutanone->Enamine Intermediate + Chiral Amine Catalyst - H2O Chiral Amine Catalyst Chiral Amine Catalyst Stereoselective Cyanation Stereoselective Cyanation Enamine Intermediate->Stereoselective Cyanation + TMSCN Cyanohydrin Intermediate Cyanohydrin Intermediate Stereoselective Cyanation->Cyanohydrin Intermediate + H+ Cyanohydrin Intermediate->Cyclobutanone Hydrolysis & Catalyst Regeneration

Caption: Proposed catalytic cycle for the organocatalyzed enantioselective cyanation of a cyclobutanone derivative.

Detailed Experimental Protocol

Protocol 1: Enantioselective Synthesis of this compound via Organocatalyzed Cyanation

Materials:

  • 3-Substituted Cyclobutanone (1.0 eq)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (0.1 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 3-substituted cyclobutanone (1.0 mmol) and the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol).

  • Dissolve the solids in anhydrous dichloromethane (5 mL).

  • Cool the reaction mixture to -20 °C in a cryocooler.

  • Slowly add trimethylsilyl cyanide (1.5 mmol) to the stirred solution.

  • Allow the reaction to stir at -20 °C for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude cyanohydrin.

  • To the crude cyanohydrin, add anhydrous methanol (10 mL) and cool to 0 °C.

  • Bubble dry HCl gas through the solution for 15 minutes, or alternatively, add acetyl chloride (2.0 mmol) dropwise to generate HCl in situ.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the enantiomerically enriched this compound.

Self-Validation: The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The structure should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy 2: Asymmetric α-Hydroxylation of a Cyclobutanecarboxylate Precursor

This strategy involves the direct enantioselective oxidation of the α-carbon of a methyl cyclobutanecarboxylate derivative. This approach is highly atom-economical. The key to success is the use of a chiral catalyst that can effectively control the stereochemistry of the newly formed hydroxyl group. Salen-metal complexes have shown great promise in asymmetric oxidation reactions.[2]

Scientific Rationale and Mechanistic Overview

In this method, a pre-formed methyl cyclobutanecarboxylate is deprotonated to form an enolate. A chiral metal complex, for instance, a Salen-Zirconium(IV) complex, coordinates to the enolate.[2] This coordination creates a chiral environment around the enolate, and a subsequent reaction with an oxidant, such as cumene hydroperoxide (CHP), occurs stereoselectively. The chiral ligand on the metal center blocks one face of the enolate, directing the oxidant to the other face, thus leading to the formation of one enantiomer of the α-hydroxy ester in excess.

Visualizing the Experimental Workflow

G Workflow for Asymmetric α-Hydroxylation Start Start Substrate Methyl Cyclobutanecarboxylate Start->Substrate Catalyst_Prep Preparation of Chiral Salen-Zirconium(IV) Complex Start->Catalyst_Prep Reaction Asymmetric α-Hydroxylation (+ Oxidant) Substrate->Reaction Catalyst_Prep->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HRMS) & ee Determination (Chiral HPLC) Purification->Analysis Product Enantioenriched Product Analysis->Product

Sources

Troubleshooting & Optimization

common byproducts in methyl 1-hydroxycyclobutanecarboxylate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Managing Byproducts in Methyl 1-Hydroxycyclobutanecarboxylate Reactions

Introduction: The Stability Paradox of Strained -Hydroxy Esters

From the Desk of the Senior Application Scientist

This compound (MHC) is a deceptive scaffold.[1] To the novice, it appears to be a standard tertiary alcohol. To the experienced medicinal chemist, it represents a "loaded spring"—a molecule possessing both the torsional strain of a cyclobutane ring (~26 kcal/mol) and the lability of a tertiary


-hydroxy ester.

In my years supporting process chemistry teams, I have observed that 80% of "failed" reactions involving MHC are not due to catalyst poisoning or stoichiometry errors, but rather a fundamental misunderstanding of its degradation pathways. This guide is designed to help you anticipate, identify, and prevent the three most common byproducts that compromise this reagent.

Part 1: The Impurity Landscape (Byproduct Analysis)

We categorize the impurities based on the stress vector applied to the molecule: Acid/Thermal Stress , Moisture Stress , and Rearrangement Stress .

Table 1: Common Byproducts & Physicochemical Signatures
Byproduct NameStructure TypeOriginDetection (GC/MS / NMR)
Methyl cyclobut-1-enecarboxylate

-Unsaturated Ester
Dehydration (Acid/Heat)MS: M-18 peak (Loss of H₂O).[1] ¹H NMR: Disappearance of OH; appearance of vinyl proton (~6.8 ppm).
1-Hydroxycyclobutanecarboxylic acid Carboxylic AcidHydrolysis (Moisture/Base)MS: M-14 peak (Loss of CH₂ + H).[1] ¹H NMR: Loss of methyl ester singlet (~3.7 ppm). Broad COOH peak.
Cyclobutanone Cyclic KetoneDecarboxylation (Thermal degradation of acid)MS: Low MW (70 g/mol ). ¹H NMR: Distinctive symmetric multiplet pattern of cyclobutanone.
Cyclopentanone derivatives Ring ExpansionSemipinacol Rearrangement (Lewis Acid)MS: Isomeric mass (M+). ¹H NMR: Loss of cyclobutane symmetry; appearance of 5-membered ring multiplets.[1]

Part 2: Reaction Pathways & Mechanisms

Understanding the why allows you to control the what. The following diagram illustrates the divergence of MHC into its primary byproducts under varying conditions.

MHC_Pathways cluster_legend Reaction Fate MHC Methyl 1-hydroxy- cyclobutanecarboxylate (Target Reagent) Dehydration Methyl cyclobut-1-enecarboxylate (Thermodynamic Sink) MHC->Dehydration Acid (H+) / Heat - H₂O (E1 Elimination) Hydrolysis 1-Hydroxycyclobutane- carboxylic acid MHC->Hydrolysis H₂O / Base / Lipase (Saponification) Rearrangement Ring Expansion Products (Cyclopentanones) MHC->Rearrangement Lewis Acid (e.g., TiCl4, BF3) (Semipinacol) Cyclobutanone Cyclobutanone (Volatile Degradant) Hydrolysis->Cyclobutanone Heat (>100°C) - CO₂ (Decarboxylation) Main Path Main Path Side Reaction Side Reaction

Figure 1: Mechanistic divergence of this compound.[1] Note that the acid intermediate is a precursor to decarboxylative degradation.

Part 3: Troubleshooting & FAQs

Scenario A: "I see a new spot on TLC that is less polar than my starting material."

Diagnosis: You have likely triggered Dehydration . The Science: The tertiary hydroxyl group at C1 is highly prone to E1 elimination.[2] The resulting carbocation is stabilized by the adjacent cyclobutane ring, and the elimination product (the alkene) is conjugated with the ester, making it thermodynamically favorable [1]. Corrective Action:

  • Check Acidity: Are you using an unbuffered silica column? Silica is slightly acidic and can catalyze dehydration during purification. Protocol: Pre-treat your silica gel with 1% Triethylamine (Et₃N) in hexanes before loading your sample.

  • Temperature Control: Never heat the reaction above 40°C unless necessary. Tertiary alcohols eliminate rapidly at elevated temperatures.

Scenario B: "My yield is low, and I smell a distinct ketone odor."

Diagnosis: You are experiencing Hydrolysis followed by Decarboxylation . The Science: Methyl esters are susceptible to hydrolysis. Once formed, 1-hydroxycyclobutanecarboxylic acid is thermally unstable.[1] Upon heating, it undergoes decarboxylation to release CO₂ and form cyclobutanone [2]. Corrective Action:

  • Dry Solvents: Ensure all solvents are anhydrous. Even trace water in THF or DCM can initiate hydrolysis over long reaction times.

  • Avoid Strong Bases: If using basic conditions, keep the temperature low (0°C) to prevent saponification.

Scenario C: "I used a Lewis Acid (e.g., TiCl₄) and my product has the wrong NMR integration."

Diagnosis: You have triggered a Semipinacol-type Ring Expansion .[1][3] The Science: Strong Lewis acids coordinate to the hydroxyl and carbonyl oxygens. This can induce a 1,2-migration of the cyclobutane C-C bond, expanding the ring to a cyclopentanone derivative to relieve ring strain (~26 kcal/mol -> ~6 kcal/mol) [3].[1] Corrective Action:

  • Switch Catalysts: Use milder Lewis acids (e.g., Mg(OTf)₂) or lanthanide triflates that are less likely to induce skeletal rearrangement.

  • Titration: Add the Lewis acid slowly at -78°C to favor coordination over rearrangement.

Part 4: Validated Protocols

Protocol 1: Safe Workup to Prevent Dehydration

Standard acidic workups (e.g., 1M HCl) are forbidden with this compound.[1]

  • Quench: Pour the reaction mixture into a vigorously stirred solution of saturated NH₄Cl (mildly acidic, pH ~5) or saturated NaHCO₃ (if the reaction tolerates base).

  • Extraction: Extract immediately with cold Ethyl Acetate or Diethyl Ether.

  • Drying: Use Na₂SO₄ (neutral) instead of MgSO₄ (slightly acidic).

  • Concentration: Rotary evaporate at a bath temperature < 30°C . High vacuum is preferred over heat.

Protocol 2: Purification via Flash Chromatography
  • Slurry Preparation: Mix Silica Gel 60 with 1% Et₃N/Hexanes.

  • Packing: Pour slurry into the column and flush with 2 column volumes of pure Hexanes to remove excess amine.

  • Elution: Run the column with a gradient of Hexanes/EtOAc. The Et₃N neutralizes acidic sites on the silica, preventing on-column dehydration.

Part 5: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Detected Q1 Is the impurity less polar (higher Rf)? Start->Q1 Q2 Is the impurity more polar (lower Rf)? Q1->Q2 No Dehydration Issue: Dehydration Action: Buffer Silica, Lower Temp Q1->Dehydration Yes Q3 Does the impurity have a ketone signal? Q2->Q3 No Hydrolysis Issue: Hydrolysis Action: Dry Solvents, Check pH Q2->Hydrolysis Yes Q3->Dehydration No (Check NMR) Expansion Issue: Ring Expansion Action: Change Lewis Acid, Lower Temp Q3->Expansion Yes (Cyclopentanone)

Figure 2: Rapid diagnostic flowchart for impurity identification.

References

  • Wiberg, K. B., & Hao, S. (1991). Enthalpies of formation of cyclobutene and 1-methylcyclobutene.[1] Journal of Organic Chemistry. Link[1]

  • Krumpolc, M., & Rocek, J. (1981). Cyclobutanone from 1-Hydroxycyclobutanecarboxylic Acid.[1] Organic Syntheses, 60, 20. Link

  • Trost, B. M., & Yasukata, T. (2001).[3] Catalytic Asymmetric Ring Expansion of Cyclobutane Derivatives. Journal of the American Chemical Society, 123(29), 7162–7163. Link[1]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis.[4] Chemical Reviews, 103(4), 1485–1538.[4] Link[1]

Sources

optimizing reaction conditions for methyl 1-hydroxycyclobutanecarboxylate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Optimization Guide Ticket ID: #CB-OH-001 Subject: Optimizing Coupling Conditions for Methyl 1-Hydroxycyclobutanecarboxylate Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are working with This compound , a deceptively simple building block.[1] While it looks like a standard ester, it presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The geminal disubstitution (1,1-substitution) creates significant steric bulk, shielding both the ester carbonyl and the hydroxyl group.

  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) makes the system sensitive to harsh Lewis acids or radical conditions that could trigger ring opening.[1]

  • Tertiary Alcohol: The hydroxyl group is tertiary, making it resistant to oxidation and prone to elimination (dehydration) rather than substitution.[1]

This guide provides optimized Standard Operating Procedures (SOPs) to overcome these barriers.

Decision Matrix: Select Your Pathway

Before proceeding, identify your target motif.[1] Are you modifying the Ester (C-Terminus) or the Alcohol (O-Terminus) ?

ReactionPathways Start This compound Decision Target Modification? Start->Decision Amide Amide Formation (C-Terminus) Decision->Amide Modify Ester Ether Ether/Ester Formation (O-Terminus) Decision->Ether Modify Alcohol Hydrolysis Step 1: Hydrolysis (LiOH, THF/H2O) Amide->Hydrolysis Standard Path Direct Direct Aminolysis (AlMe3 - High Risk/Reward) Amide->Direct Shortcut Alkylation Alkylation (NaH, Electrophile) Ether->Alkylation Permanent Link Acylation Acylation (Ac2O, DMAP) Ether->Acylation Transient Link Coupling Step 2: Activation (T3P or HATU) Hydrolysis->Coupling

Figure 1: Strategic decision tree for functionalizing 1,1-disubstituted cyclobutanes.

Part 1: Amide Coupling (The C-Terminus)

The Challenge: The adjacent quaternary center (C1) acts as a shield, preventing nucleophilic attack on the carbonyl. Standard reagents (EDC/NHS) often result in slow kinetics, leading to racemization (if chiral centers exist elsewhere) or high hydrolysis rates of the active ester.

SOP 1.1: The "Gold Standard" (Hydrolysis + T3P)

This is the most robust method for high yields.[1]

Step A: Hydrolysis

  • Reagents: LiOH (3-5 equiv), THF:Water (2:1).[1]

  • Conditions: 50°C for 4-16 hours.[1]

  • Note: The steric bulk requires heating; room temperature hydrolysis is often too slow.[1]

  • Workup: Acidify carefully with 1M HCl to pH 3. Caution: Do not use strong mineral acids (conc.[1] H2SO4) or heat during acidification to avoid dehydrating the tertiary alcohol to a cyclobutene.[1]

Step B: Coupling with T3P (Propylphosphonic Anhydride) T3P is superior to HATU for this specific substrate because it drives the reaction to completion through entropy (release of gas/salt) and has a lower rate of epimerization.

  • Dissolve: 1-hydroxycyclobutanecarboxylic acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative).

  • Base: Add DIPEA (3.0 equiv) at 0°C.

  • Activator: Add T3P (50% in EtOAc, 1.5 - 2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir 12-24h.

  • Why it works: T3P forms a highly reactive mixed anhydride that is less sterically demanding than the bulky HATU/HCTU adducts.[1]

SOP 1.2: Direct Aminolysis (The Shortcut)

Use this if hydrolysis fails or if you need to skip a step.[1]

  • Reagent: Trimethylaluminum (AlMe3).[1][2][3] WARNING: Pyrophoric.

  • Protocol:

    • Dissolve Amine (1.1 equiv) in dry Toluene or DCM.[1]

    • Add AlMe3 (1.1 equiv, 2M in toluene) dropwise at 0°C. Stir 15 min to form the aluminum-amide complex.

    • Add this compound (1.0 equiv).

    • Heat to reflux (Toluene) or 40°C (DCM) for 2-6h.

  • Mechanism: The Al-amide species is a potent nucleophile that overcomes the steric barrier of the methyl ester directly.

Part 2: Etherification (The O-Terminus)

The Challenge: You are trying to alkylate a tertiary alcohol .

  • Mitsunobu Reaction: FAILS. Mitsunobu does not work on tertiary alcohols.[1]

  • Sn2 Displacement: FAILS. You cannot displace a leaving group on the tertiary center.

  • Elimination Risk: Strong acids or unhindered strong bases can cause E1/E2 elimination, breaking the C-O bond to form a double bond in the ring (cyclobutene).

SOP 2.1: Williamson Ether Synthesis (Modified)
  • Solvent: DMF or NMP (Polar aprotic is essential).[1]

  • Base: NaH (Sodium Hydride, 60% dispersion).[1]

  • Protocol:

    • Cool solution of substrate to 0°C.[1][4]

    • Add NaH (1.2 equiv). Wait for H2 evolution to cease (critical!).

    • Add Electrophile (MeI, BnBr, etc.) dropwise.[1]

    • Crucial Optimization: Add TBAI (Tetrabutylammonium iodide) (0.1 equiv) as a phase transfer catalyst to speed up the reaction and allow lower temperatures, reducing elimination risk.

SOP 2.2: Mild Alkylation (Silver Oxide)

Use this for acid-sensitive electrophiles.[1]

  • Reagents: Ag2O (1.5 equiv), Alkyl Halide (1.5 equiv), DCM.[1]

  • Conditions: Stir in the dark at RT.

  • Mechanism: Ag+ assists in pulling the halide from the electrophile, while Ag2O acts as a mild base. This avoids the harsh basicity of NaH.

Troubleshooting & FAQs

Q: I used EDC/HOBt and got <10% yield. What happened? A: The intermediate O-acylisourea formed by EDC is bulky.[1] The geminal hydroxyl group and the cyclobutane ring prevent the amine from attacking this bulky intermediate. The intermediate then rearranges to an unreactive N-acylurea.[1] Fix: Switch to T3P (SOP 1.1) or HATU . If using HATU, ensure you use HOAt (or the HATU reagent itself which contains the aza-benzotriazole) as the pyridine nitrogen assists in the coupling via a "neighbouring group effect."[5]

Q: Can I turn the alcohol into a Triflate (OTf) and cross-couple it? A: High Risk. Converting a tertiary cyclobutyl alcohol to a triflate usually leads to immediate elimination to the cyclobutene or rearrangement (ring expansion) due to the instability of the tertiary carbocation/leaving group on a strained ring. Avoid this pathway unless you have evidence it works for your specific analog.[1]

Q: My reaction mixture turned black and the ring opened. Why? A: You likely used a strong Lewis Acid (like BF3[1]·OEt2) or radical conditions. Cyclobutanes have "banana bonds" (bent bonds) that are chemically similar to alkenes.[1] They react with strong electrophiles.[1] Stick to the basic/neutral conditions outlined in SOP 1.1 and 2.2.

Q: How do I scale this up? A: For scale-up (>10g), avoid HATU (expensive, sensitizer).[1] Use T3P (SOP 1.1) or the Mixed Anhydride Method (Isobutyl chloroformate/NMM) at -15°C. The mixed anhydride is small enough to overcome the steric hindrance if generated at low temp.[1]

References

  • T3P for Hindered Couplings: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][6][7] Organic Process Research & Development, 20(2), 140–177.[1]

  • Direct Aminolysis (AlMe3): Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids.[1] Synlett, 2011, 2072-2074.[1][3]

  • Steric Hindrance in Peptide Coupling: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Cyclobutane Ring Strain & Reactivity: Wiberg, K. B. (1986).[1] The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition, 25(4), 312-322.[1] [1]

Sources

Cyclobutane Synthesis Support Center: Troubleshooting Ring Rearrangements

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose target molecules degrade, expand, or revert during the late stages of synthesis. Cyclobutanes possess an intense ring strain of approximately 26.3 kcal/mol[1][2]. This built-in thermodynamic spring renders the four-membered ring highly susceptible to skeletal rearrangements, ring expansions, and retro-[2+2] cleavages under acidic, basic, thermal, or oxidative conditions[3].

This guide provides causal explanations and field-validated protocols to help you preserve the integrity of the cyclobutane ring during complex synthetic workflows.

Part 1: Diagnostic FAQs (Core Principles)

Q: Why does my cyclobutane ring keep expanding to a cyclopentane during substitution reactions? A: You are observing a classic Wagner-Meerwein-type ring expansion. When a carbocation is generated on a carbon adjacent to the cyclobutane ring (a cyclobutylcarbinyl cation), the thermodynamic drive to relieve the ~26 kcal/mol ring strain forces a 1,2-alkyl shift, expanding the ring to a more stable cyclopentyl cation[2].

  • Causality: The activation energy for this rearrangement is extremely low when a vacant p-orbital is present adjacent to the strained ring.

  • Solution: Avoid

    
     or 
    
    
    
    conditions. Use concerted
    
    
    strategies, non-nucleophilic bases, or transition-metal cross-coupling conditions that bypass free carbocation intermediates entirely.

Q: My vinylcyclobutanol substrate is undergoing a semi-pinacol rearrangement during transition-metal catalysis. How can I prevent this? A: Vinylcyclobutanols are highly strained and prone to semi-pinacol rearrangement or ring-opening under metal-catalyzed oxidation or radical-initiated pathways[4]. The metal coordinates to the hydroxyl group and the olefin, facilitating a 1,2-carbon migration to form a cyclopentanone derivative.

  • Causality: The metal-mediated activation lowers the barrier for the 1,2-migration, allowing the ring strain to drive the formation of the ketone[4].

  • Solution: You must trap the intermediate faster than the rearrangement occurs. For example, in Pd-catalyzed systems, utilizing a high pressure of CO and specific amine hydrochlorides facilitates rapid aminocarbonylation via a

    
    -allyl palladium intermediate, effectively outcompeting the semi-pinacol pathway[4].
    

Q: During the photochemical synthesis of cyclobutanes, I am observing significant cycloreversion (ring-opening). What is going wrong? A: Direct photolytic sensitization often leads to a photostationary state where the retro-[2+2] cycloaddition (cycloreversion) competes with the forward reaction[5].

  • Causality: Prolonged lifetimes of high-energy radical ion intermediates allow the molecule to undergo thermodynamically favored bond cleavage.

  • Solution: Incorporate an aromatic electron relay (ER) into your photoinduced electron transfer system. The ER minimizes competing cycloreversion by rapidly mediating the electron transfer, preventing the accumulation of the reactive intermediates that undergo cleavage[5].

Part 2: Quantitative Data: Thermodynamic & Kinetic Parameters

Understanding the energetic driving forces is critical for designing reaction conditions that preserve ring integrity.

Ring SystemApprox. Ring Strain (kcal/mol)Common Rearrangement PathwayTriggering ConditionsPrevention Strategy
Cyclopropane 27.5Ring opening / expansionElectrophiles, radicalsSteric shielding, mild conditions
Cyclobutane 26.3Ring expansion (to cyclopentane)Adjacent carbocations (Acids)Avoid Brønsted/Lewis acids[2]
Vinylcyclobutanol > 26.3Semi-pinacol rearrangementTransition metals (Pd, Ru)Rapid intermediate trapping (e.g., CO)[4]
Cyclobutane dimers ~ 26.0Retro-[2+2] cycloreversionUV irradiation, high heatElectron relays, thermal control[5]

Part 3: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols

Purpose: Synthesize


-substituted 

-unsaturated cyclobutanecarboxamides without triggering semi-pinacol ring-expansion[4].
  • Preparation: In a rigorously dried, argon-flushed autoclave, add the vinylcyclobutanol substrate (1.0 equiv), amine hydrochloride (1.5 equiv), and the palladium precatalyst (e.g.,

    
    , 5 mol%).
    
    • Causality: The amine hydrochloride acts as both the nucleophile source and a mild proton source. This is critical for turning over the Pd cycle without providing enough Lewis acidity to trigger the semi-pinacol rearrangement[4].

  • Ligand Addition: Add a suitable bidentate phosphine ligand (e.g., dppf, 6 mol%).

    • Causality: A bidentate ligand ensures a tightly bound Pd center, promoting the rapid formation of the

      
      -allyl palladium intermediate over the competing 
      
      
      
      -carbon elimination (ring opening).
  • Pressurization: Pressurize the autoclave with Carbon Monoxide (CO) to 10 bar.

    • Causality: High CO pressure ensures that CO insertion into the

      
      -allyl Pd complex is kinetically favored over any skeletal rearrangement[4].
      
  • Reaction: Heat the mixture to 80 °C for 16 hours under stirring.

  • System Validation: Analyze the crude mixture via

    
     NMR. The success of the protocol (intact cyclobutane ring) is confirmed by characteristic multiplet signals between 1.5–2.5 ppm, and the absence of cyclopentanone carbonyl signals in 
    
    
    
    NMR (~210-220 ppm).
Protocol 2: Photochemical Cyclobutane Synthesis using an Electron Relay

Purpose: Prevent retro-[2+2] cycloreversion during the single-electron oxidation synthesis of cyclobutane lignans[5].

  • Solvent & Reagent Setup: Dissolve the styrene/oxygenated alkene monomer in anhydrous acetonitrile. Add a single-electron oxidant (e.g., a pyrylium salt, 5 mol%).

  • Electron Relay Addition: Add an aromatic electron relay (e.g., biphenyl or an anisole derivative, 20 mol%).

    • Causality: The ER acts as a kinetic buffer. It accepts the electron from the radical anion intermediate faster than the intermediate can undergo cycloreversion, shuttling it safely back to the ground state[5].

  • Degassing: Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen quenches the excited state of the photocatalyst and can react with radical intermediates, leading to undesired peroxides and ring-opened byproducts.

  • Irradiation: Irradiate with blue LEDs (450 nm) at room temperature for 12 hours. Maintain a cooling fan to ensure the temperature does not exceed 25 °C.

    • Causality: Thermal energy combined with photochemical excitation exponentially increases the rate of cycloreversion.

  • System Validation: Mass spectrometry should show the exact mass of the dimer

    
     without significant fragmentation peaks corresponding to the monomer 
    
    
    
    , which would indicate active cycloreversion.

Part 4: Mechanistic Visualization

The following diagram illustrates the logical divergence of a cyclobutylcarbinyl intermediate, demonstrating how kinetic control can outcompete the thermodynamic drive for rearrangement.

G A Cyclobutylcarbinyl Precursor B Carbocation Intermediate (Strain: ~26.3 kcal/mol) A->B Brønsted/Lewis Acid or SN1 Conditions D Rapid Nucleophilic Trapping (e.g., CO/Amine) A->D Pd-Catalyzed Bypass (No Free Cation) C Wagner-Meerwein 1,2-Alkyl Shift B->C Slow Trapping B->D High Nucleophile Conc. (Kinetic Control) E Cyclopentyl Derivative (Undesired Rearrangement) C->E Thermodynamic Drive F Intact Cyclobutane Product (Desired) D->F Strain Preserved

Mechanistic divergence of cyclobutylcarbinyl intermediates under thermodynamic vs. kinetic control.

References

  • Title: The application of cyclobutane derivatives in organic synthesis Source: Springer (scispace.com) URL: [Link]

  • Title: Strain‐Release‐Driven Electrochemical Skeletal Rearrangement of Non‐Biased Alkyl Cyclopropanes/Butanes Source: NIH / PubMed Central URL: [Link]

  • Title: Ring Expansion Rearrangements Source: Chemistry Steps URL: [Link]

  • Title: Synthesis of

    
    -Substituted 
    
    
    
    -Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols Source: Organic Letters (ACS Publications) URL: [Link]
  • Title: Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system Source: NIH / PubMed Central URL: [Link]

Sources

Technical Support Center: Purification of Methyl 1-Hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of methyl 1-hydroxycyclobutanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable building block in high purity. The following sections provide in-depth, experience-based answers to common purification issues, complete with detailed protocols and troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs) & Impurity Identification

This section addresses the critical first step in any purification workflow: understanding what you are trying to remove. The synthesis of this compound, often via a Reformatsky-type reaction, can introduce a predictable set of impurities.[1][2][3][4]

Q1: What are the most common impurities I should expect in my crude product?

Answer: Impurities in your crude product are typically remnants of the synthesis process.[] These can be broadly categorized as unreacted starting materials, byproducts from side reactions, and residual solvents.[][6]

  • Unreacted Starting Materials: The most common starting materials are cyclobutanone and an α-halo ester, such as methyl bromoacetate, in the presence of zinc metal.[1][3] Therefore, it is highly probable that your crude mixture contains residual amounts of these reagents.

  • Reaction Byproducts: The organozinc intermediate is moisture-sensitive. Any water present during the reaction can quench the intermediate, leading to byproducts. Self-condensation of the ester or ketone can also occur under certain conditions.

  • Solvents: Solvents used in the reaction (e.g., THF, diethyl ether) and aqueous workup (e.g., ethyl acetate, dichloromethane) are often present in the crude product.

Q2: How can I use analytical techniques to identify these impurities?

Answer: A multi-technique approach is often best for comprehensive impurity profiling.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of major components.[6][8] You can identify starting materials by comparing the crude product spectrum to reference spectra. For instance, the characteristic signals for cyclobutanone will be distinct from your β-hydroxy ester product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile and semi-volatile impurities like residual solvents and unreacted cyclobutanone.[6] The mass spectrum provides the molecular weight of each component, aiding in positive identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly sensitive and ideal for quantifying the levels of non-volatile impurities and byproducts.[6][9] It is a cornerstone of pharmaceutical quality control for impurity analysis.[9]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool used to get a quick snapshot of the mixture's complexity and to monitor the progress of purification (e.g., during column chromatography).[7]

The following table summarizes the expected impurities and their typical analytical signatures.

ImpurityBoiling Point (°C)Key Analytical Signatures (¹H NMR)Separation Challenge
Cyclobutanone98-99Multiplets around 2.0-3.0 ppmClose boiling point to some solvents.
Methyl Bromoacetate145-146Singlet around 3.8 ppm (ester) & 3.9 ppm (CH₂Br)Can co-distill with the product under vacuum.
THF (Solvent)66Multiplets around 1.8 and 3.7 ppmHighly volatile, usually removed by evaporation.
Ethyl Acetate (Solvent)77Quartet ~4.1 ppm, Triplet ~1.2 ppm, Singlet ~2.0 ppmHighly volatile, usually removed by evaporation.

Part 2: Troubleshooting Common Purification Problems

This section provides direct solutions to specific issues encountered during the purification process.

Problem: My crude product contains a significant amount of unreacted cyclobutanone.

Causality: This often occurs when the organozinc reagent formation is slow or incomplete, or if a sub-stoichiometric amount of the haloester was used. Cyclobutanone's volatility can make it tricky to remove completely.

Solution:

  • Step 1: Aqueous Workup: A thorough aqueous workup is the first line of defense. Wash the organic layer containing your product with a saturated sodium bisulfite solution. This forms a water-soluble adduct with the ketone, which can then be extracted into the aqueous phase.

  • Step 2: Fractional Distillation: If bisulfite washing is insufficient, fractional distillation under reduced pressure is the most effective method.[10][11] The difference in boiling points between your product and cyclobutanone, while not vast, is typically sufficient for separation with a good fractionating column.[10][12]

Problem: After removing the solvent, my product is an impure, high-boiling oil.

Causality: This suggests the presence of non-volatile impurities, such as byproducts from the Reformatsky reaction or impurities from the starting materials.

Solution:

  • Option A: Vacuum Distillation: If the impurities are significantly less volatile than your product, vacuum distillation is the preferred method.[13] This allows you to distill the product at a lower temperature, preventing thermal degradation.

  • Option B: Column Chromatography: If distillation fails to provide adequate separation due to close boiling points, flash column chromatography is the method of choice.[14] this compound is a relatively polar compound due to the hydroxyl and ester groups. A silica gel stationary phase with a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will effectively separate the components based on polarity.

Problem: My final product has a persistent solvent odor and NMR shows residual ethyl acetate or THF.

Causality: Solvents can become trapped within the product matrix, especially if it is viscous. Simple rotary evaporation may not be sufficient for complete removal.

Solution:

  • High Vacuum Drying: Place the product in a vacuum oven or use a Schlenk line with a high-vacuum pump. Gently warming the sample (e.g., to 30-40 °C) will increase the vapor pressure of the residual solvents, accelerating their removal.

  • Azeotropic Removal: For stubborn high-boiling solvents, an azeotropic distillation can be effective.[15] Dissolve the product in a low-boiling solvent like hexane or toluene and then remove the solvent under reduced pressure. This process can be repeated 2-3 times. The lower-boiling solvent forms an azeotrope with the impurity, facilitating its removal.[15]

Part 3: Detailed Experimental Protocols

These protocols provide a validated, step-by-step approach to the purification of this compound.

Protocol 1: Optimized Aqueous Workup

This procedure is designed to remove unreacted zinc, acidic/basic impurities, and water-soluble byproducts.

  • Quench Reaction: After the reaction is deemed complete, cool the reaction vessel in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted organozinc species.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF, add an immiscible organic solvent such as ethyl acetate to extract the product.

  • Acidic Wash: Wash the organic layer with 1M HCl to remove zinc salts and any basic impurities. Drain the aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[14] Be sure to vent the separatory funnel frequently to release CO₂ gas.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine).[14] This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[14] Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.

Protocol 2: Fractional Vacuum Distillation

This protocol is ideal for separating the product from impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude product to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure.

  • Heating: Begin heating the distillation flask using a heating mantle. Stir the contents to maintain even heat distribution.

  • Collect Fractions: As the temperature rises, collect any low-boiling fractions (likely residual solvents) in a separate receiving flask. As the vapor temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the pure this compound.

  • Shutdown: Once the product has been collected, remove the heat source and allow the system to cool before slowly reintroducing air.

Part 4: Visualization of Workflows

The following diagrams illustrate the logical flow of the purification process.

PurificationWorkflow Crude Crude Product (Post-Synthesis) Workup Aqueous Workup (Protocol 1) Crude->Workup Analysis1 Analytical Check (TLC, NMR) Workup->Analysis1 Distillation Fractional Vacuum Distillation (Protocol 2) Analysis1->Distillation Volatile Impurities Chromatography Column Chromatography Analysis1->Chromatography Non-Volatile Impurities Analysis2 Purity Analysis (GC, NMR, HPLC) Distillation->Analysis2 Chromatography->Analysis2 PureProduct Pure Product Analysis2->PureProduct Purity >95%

Caption: General purification workflow for this compound.

DecisionTree Start Crude Product after Aqueous Workup ImpurityType What is the primary impurity type? (Check NMR/GC) Start->ImpurityType BoilingPoint Is B.P. difference >25°C from product? ImpurityType->BoilingPoint Unreacted Starting Materials / Solvents Polarity Is there a significant polarity difference? ImpurityType->Polarity High-Boiling Byproducts Distill Use Fractional Vacuum Distillation BoilingPoint->Distill Yes Column Use Flash Column Chromatography BoilingPoint->Column No Polarity->Column Yes Reassess Re-evaluate Synthesis/ Workup Procedure Polarity->Reassess No

Sources

Validation & Comparative

Comparative Guide: Methyl 1-Hydroxycyclobutanecarboxylate vs. Methyl 1-Hydroxycyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between methyl 1-hydroxycyclobutanecarboxylate (1-OH-CB) and methyl 1-hydroxycyclopropanecarboxylate (1-OH-CP) . It is designed for medicinal chemists and process scientists selecting between these scaffolds for drug discovery or intermediate synthesis.

Executive Summary: The Strategic Choice

In medicinal chemistry, 1-hydroxycycloalkyl esters serve two primary functions: acting as gem-disubstituted linkers that restrict conformational freedom and serving as precursors to quaternary centers .

  • Methyl 1-hydroxycyclopropanecarboxylate (1-OH-CP):

    • Primary Utility: Extreme rigidification and electronic modulation. The cyclopropane ring possesses significant

      
      -character ("bent bonds"), allowing it to conjugate with adjacent carbonyls or aromatics.
      
    • Key Constraint: High ring strain (~27.5 kcal/mol) makes it susceptible to electrophilic ring-opening under harsh conditions.

    • Metabolic Profile: Excellent metabolic blocker due to the absence of abstractable hydrogens on the ring carbons (in the 1-substituted form) and high C-H bond strength.

  • This compound (1-OH-CB):

    • Primary Utility: A "Goldilocks" scaffold. It offers conformational restriction without the extreme angle strain of cyclopropane. It exists in a puckered "butterfly" conformation, projecting substituents in a distinct vector compared to the planar cyclopropane.

    • Key Constraint: Synthesis is often less direct than the cyclopropane analog due to the lack of cheap "cyclobutanone" equivalents compared to cyclopropane precursors.

    • Metabolic Profile: High stability; the puckered ring reduces torsional strain, making it chemically robust against hydrolysis and oxidation.

Physical & Structural Properties

The distinct geometries of these rings dictate their behavior in binding pockets and reaction vessels.

PropertyMethyl 1-hydroxycyclopropanecarboxylateThis compound
Ring Geometry Planar (Rigid)Puckered (Butterfly, ~25° fold)
Ring Strain Energy ~27.5 kcal/mol~26.3 kcal/mol
Bond Angles (Internal) 60° (Significant deviation from 109.5°)~88° (Closer to tetrahedral, but strained)
C-C Bond Character High

-character (Bent bonds, alkene-like)
More

-like, but long C-C bonds (1.55 Å)
LogP (Lipophilicity) Lower (More polar surface area)Higher (More hydrocarbon bulk)
Dominant Strain Type Angle Strain (Baeyer Strain)Torsional Strain (Pitzer Strain)
Structural Visualization

The following diagram illustrates the synthesis pathways and the structural divergence that dictates reactivity.

G cluster_CP Cyclopropane Series (Planar) cluster_CB Cyclobutane Series (Puckered) CP_Start 1-Aminocyclopropane- carboxylic acid CP_Inter Diazonium Intermediate CP_Start->CP_Inter NaNO2, H2SO4 (Diazotization) CP_Prod Methyl 1-hydroxy- cyclopropanecarboxylate CP_Inter->CP_Prod H2O, then MeOH/H+ CB_Start Cyclobutanone CB_Inter Cyanohydrin (TMS-CN) CB_Start->CB_Inter TMSCN, ZnI2 (Addition) CB_Prod Methyl 1-hydroxy- cyclobutanecarboxylate CB_Inter->CB_Prod HCl, MeOH (Pinner Reaction)

Caption: Comparative synthetic routes. The cyclopropane derivative is typically accessed via diazotization of the amino acid, while the cyclobutane derivative is synthesized via cyanohydrin formation from the ketone.

Synthetic Accessibility & Protocols

A. Synthesis of Methyl 1-Hydroxycyclopropanecarboxylate

Primary Route: Diazotization of 1-aminocyclopropanecarboxylic acid (ACC). Why this route? ACC is a widely available commodity chemical (ethylene precursor in plants). Direct hydroxylation of cyclopropanecarboxylates is difficult due to the risk of ring opening.

Protocol:

  • Diazotization: Dissolve 1-aminocyclopropanecarboxylic acid (10 mmol) in 2M

    
     at 0°C.
    
  • Substitution: Add aqueous

    
     (1.2 equiv) dropwise. The 
    
    
    
    group is an excellent leaving group, allowing water to attack the tertiary center. Note: The cyclopropane ring stabilizes the intermediate carbocation character better than acyclic analogs due to
    
    
    -conjugation.
  • Esterification: The crude hydroxy acid is treated with

    
     in methanol or 
    
    
    
    to yield the methyl ester.
B. Synthesis of this compound

Primary Route: Cyanohydrin synthesis from Cyclobutanone. Why this route? Direct alpha-hydroxylation of cyclobutane esters (e.g., using Davis oxaziridine) is possible but expensive on scale. The cyanohydrin route uses robust chemistry suitable for gram-to-kilogram scale.

Protocol:

  • Cyanohydrin Formation: To a solution of cyclobutanone (10 mmol) in DCM, add

    
     (catalytic) and TMSCN (1.1 equiv) at 0°C. Stir until conversion is complete (monitor by IR: disappearance of C=O).
    
  • Pinner Reaction/Hydrolysis: Dissolve the silyl cyanohydrin in MeOH saturated with HCl gas. Heat to reflux.[1] The nitrile converts to the imidate and then hydrolyzes to the ester in one pot, while the TMS group is cleaved.

  • Workup: Neutralize with solid

    
    , filter, and concentrate.
    

Reactivity Profile & Stability

Ring Strain & Opening
  • Cyclopropane (1-OH-CP):

    • Acid Sensitivity: High. Strong acids can protonate the ester carbonyl, weakening the distal C-C bond (C2-C3), leading to ring opening to form homo-allyl cations.

    • Hydrogenation: The ring can be opened by

      
       to give the gem-dimethyl analog, often an unwanted side reaction during deprotection steps.
      
  • Cyclobutane (1-OH-CB):

    • Robustness: Significantly more stable to acid and hydrogenation conditions. The puckered conformation relieves torsional strain, making the C-C bonds less "explosive" than in cyclopropane.

    • Radical Stability: Cyclobutane rings are susceptible to radical ring expansion if a radical is generated on the alpha-methyl group (if present), but the 1-hydroxy core itself is stable.

Metabolic Stability (ADME)
  • 1-OH-CP: The cyclopropyl group is a known metabolic block . The C-H bonds of the ring are stronger (~106 kcal/mol) than typical alkyl chains, resisting CYP450 oxidation. However, the ester/alcohol moiety is the primary site of metabolism (hydrolysis/glucuronidation).

  • 1-OH-CB: Offers a balance. It is lipophilic enough to improve permeability but lacks the "metabolic hotspot" liability of flexible alkyl chains. It is often used to replace unstable tert-butyl groups.

Selection Guide: Which to Choose?

Scenario Recommended Scaffold Reasoning
Objective: Rigidify a flexible chain Cyclopropane The planar ring locks the C1-C(O) bond rotation more effectively than the puckered cyclobutane.
Objective: Improve metabolic stability Cyclobutane If the cyclopropane ring causes toxicity or instability issues, the cyclobutane is the standard "bioisostere" expansion.
Objective: Create a specific vector Check Docking Cyclopropane projects substituents at ~120°. Cyclobutane projects them at ~90° (internal) but with a puckered "wing" effect.
Objective: Scale-up synthesis Cyclopropane Precursors (ACC) are generally cheaper and the chemistry is more established in CMOs.

References

  • Synthesis of 1-Hydroxycyclopropanecarboxylic Acid

    • Methodology: "Synthesis of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • Cyclobutanone to Hydroxy Ester (Cyanohydrin Route)

    • Methodology: "Cyclobutanone."[2][3] Organic Syntheses, Coll.[4][5][6] Vol. 6, p.312 (1988); Vol. 57, p.36 (1977). (Describes the precursor synthesis and general cyanohydrin utility).

  • Ring Strain and Stability Analysis

    • Data: "Ring Strain in Cyclopropane and Cyclobutane."[7][8][9] Master Organic Chemistry.

  • Medicinal Chemistry Applications (Bioisosteres)

    • Review: "Cyclobutanes in Small-Molecule Drug Candid
  • Metabolic Stability of Cyclopropyl Groups

    • Study: "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters.

Sources

A Comparative Spectroscopic Guide to Differentiating Cyclobutane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is a foundational requirement. Isomers, molecules with identical chemical formulas but different atomic arrangements, often exhibit distinct physical, chemical, and biological properties. Cyclobutane and its derivatives present a common challenge in this regard; their isomers can be notoriously difficult to distinguish using classical analytical methods alone. This guide provides an in-depth comparative analysis of key spectroscopic techniques—Infrared (IR) and Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the effective differentiation of cyclobutane isomers. We will explore the underlying principles, provide comparative data for constitutional and stereoisomers, and detail robust experimental protocols.

The Challenge of Cyclobutane Isomers

The non-planar, puckered "butterfly" conformation of the cyclobutane ring exists to alleviate torsional strain.[1] This conformational flexibility, combined with the often-subtle structural differences between isomers, necessitates a multi-faceted analytical approach. This guide will focus on two illustrative cases:

  • Constitutional Isomers (C₄H₈): Comparing cyclobutane with its three-membered ring isomer, methylcyclopropane.

  • Stereoisomers: Differentiating cis- and trans-1,2-dimethylcyclobutane.

Vibrational Spectroscopy: Infrared (IR) & Raman

Theoretical Principles: The Science of Molecular Vibrations

Infrared (IR) and Raman spectroscopy probe the vibrational energy levels of a molecule. The frequencies of these vibrations are determined by bond strengths and atomic masses, making them highly sensitive to molecular structure.

  • Ring Strain and Vibrational Frequency: The significant angle strain in the cyclobutane ring affects its vibrational modes.[2][3] For instance, the C-H stretching frequencies in strained rings are often shifted to higher wavenumbers compared to their acyclic counterparts.

  • Symmetry and Complementarity: For molecules with a center of symmetry, the "rule of mutual exclusion" states that vibrational modes that are IR active are Raman inactive, and vice versa. This makes IR and Raman powerful complementary techniques. While unsubstituted cyclobutane is not perfectly planar, its high degree of symmetry results in distinct IR and Raman spectra.[4][5]

  • Isomer Differentiation: Constitutional isomers like cyclobutane and methylcyclopropane exhibit unique fingerprint regions in their IR spectra due to their different skeletal structures.[6][7] Stereoisomers, such as cis- and trans-1,2-dimethylcyclobutane, will show more subtle but still discernible differences, particularly in the fingerprint region (below 1500 cm⁻¹), arising from their different symmetries.

Comparative Analysis of Vibrational Spectra

The following table summarizes key vibrational frequencies for cyclobutane and methylcyclopropane.

Vibrational Mode Cyclobutane (cm⁻¹)[6] Methylcyclopropane (cm⁻¹)[7] Significance for Differentiation
C-H Stretching ~2987, 2887~3080, ~2970The C-H stretch above 3000 cm⁻¹ is characteristic of the cyclopropyl ring in methylcyclopropane.
CH₂ Scissoring/Deformation ~1447N/A (fewer CH₂ groups)Prominent in cyclobutane's spectrum.
Ring Deformation ~898Multiple in 800-1200 rangeThe pattern of ring breathing and deformation modes provides a unique fingerprint for each isomer.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol outlines the acquisition of a gas-phase FT-IR spectrum, suitable for volatile compounds like cyclobutane isomers.

  • Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.

  • Background Spectrum: Acquire a background spectrum of the empty gas cell. This is crucial for correcting for any instrument or atmospheric absorptions.

  • Sample Introduction: Introduce a small amount of the gaseous sample into the gas cell to an appropriate pressure (typically a few Torr).

  • Data Acquisition: Collect the sample spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans at a resolution of 4 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for FT-IR Analysis

FTIR_Workflow FT-IR Analysis Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Purge Purge Spectrometer Background Acquire Background Spectrum Purge->Background Sample Introduce Gaseous Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Ratio to Background Acquire->Process Analyze Analyze Spectrum Process->Analyze

Caption: Logical workflow for FT-IR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing rich information about the chemical environment, connectivity, and stereochemistry of atoms.

  • Chemical Shift (δ): The chemical shift of a nucleus (e.g., ¹H or ¹³C) is highly sensitive to its local electronic environment. In unsubstituted cyclobutane, rapid ring inversion at room temperature renders all eight protons equivalent, resulting in a single peak in the ¹H NMR spectrum at approximately 1.96 ppm.[1][8] Similarly, all four carbon atoms are equivalent, giving a single ¹³C resonance around 22.4 ppm.[1][4]

  • Spin-Spin Coupling (J): Coupling between adjacent non-equivalent nuclei provides information about connectivity. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.[1]

  • Stereoisomer Differentiation: For substituted cyclobutanes, such as cis- and trans-1,2-dimethylcyclobutane, the protons and carbons are no longer equivalent. The different spatial arrangements lead to distinct chemical shifts and coupling constants. For example, in the trans isomer, one methyl group will be axial and the other equatorial (in a puckered conformation), leading to different magnetic environments compared to the cis isomer where both methyl groups would be on the same face of the ring. Advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to definitively determine stereochemistry by identifying protons that are close in space.

Comparative Analysis of NMR Spectra

The following tables summarize expected NMR data for cyclobutane isomers.

¹H NMR Data

Compound Proton Environment Expected δ (ppm) Multiplicity Significance for Differentiation
Cyclobutane -CH₂-~1.96[8]SingletA single peak indicates high symmetry.
Methylcyclopropane -CH₃, -CH-, -CH₂-Multiple signalsComplexThe number and splitting pattern of signals will be distinct from cyclobutane.
cis-1,2-Dimethylcyclobutane -CH₃, -CH-, -CH₂-Multiple signalsComplexUnique set of chemical shifts and coupling constants.
trans-1,2-Dimethylcyclobutane -CH₃, -CH-, -CH₂-Multiple signalsComplexDifferent chemical shifts and coupling constants compared to the cis isomer due to different stereochemistry.

¹³C NMR Data

Compound Expected No. of Signals Expected δ (ppm) Significance for Differentiation
Cyclobutane 1~22.4[4]Confirms the equivalence of all four carbon atoms.
Methylcyclopropane 3Distinct signals for CH₃, CH, and CH₂ carbons.The number of signals reflects the lower symmetry.
cis-1,2-Dimethylcyclobutane 3Unique set of chemical shifts for CH₃, CH, and CH₂ carbons.Symmetry results in three distinct carbon environments.
trans-1,2-Dimethylcyclobutane 3Different chemical shifts compared to the cis isomer.Although it also has three distinct carbon environments, their chemical shifts will differ from the cis isomer.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent prevents a large solvent signal from obscuring the analyte signals.[8]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field homogeneity is optimized (shimming).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans (e.g., 16-64), and relaxation delay.[9]

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied. The spectrum is then referenced, typically to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4][8]

Workflow for NMR Analysis

NMR_Workflow NMR Analysis Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Tune Tune & Shim Insert->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Correct Phase & Baseline Correction FT->Correct Reference Reference Spectrum Correct->Reference Analyze Analyze Chemical Shifts & Coupling Reference->Analyze

Caption: Step-by-step workflow for NMR sample analysis.

Mass Spectrometry (MS)

Theoretical Principles: The Energetics of Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. In its most common form for small molecule analysis, Electron Ionization (EI), a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment.[10] The resulting fragmentation pattern is a molecular fingerprint.

  • Molecular Ion (M⁺): The peak with the highest m/z value usually corresponds to the molecular ion, which provides the molecular weight of the compound.[11][12] For C₄H₈ isomers, the molecular ion peak will be at m/z = 56.[11]

  • Fragmentation Pathways: The way a molecular ion breaks apart depends on its structure. Different isomers can have different fragmentation pathways, leading to different relative abundances of fragment ions.[13][14] For example, a characteristic fragmentation of cyclobutane involves cycloreversion to two ethene molecules (m/z = 28).[11][15]

  • Isomer Differentiation: While constitutional isomers often give distinct mass spectra, stereoisomers can be more challenging as they may produce very similar fragmentation patterns.[13] In such cases, differences in the relative intensities of fragment ions may be the only distinguishing feature.[16] Coupling mass spectrometry with a separation technique like Gas Chromatography (GC-MS) is often essential, as isomers will typically have different retention times.

Comparative Analysis of Mass Spectra

Compound Molecular Ion (M⁺) m/z Key Fragment Ions (m/z)[11] Significance for Differentiation
Cyclobutane 5641, 28 (base peak)The base peak at m/z = 28 ([C₂H₄]⁺) is highly characteristic of the cyclobutane ring undergoing cycloreversion.
Methylcyclopropane 5641, 39Fragmentation will differ significantly from cyclobutane, lacking the prominent m/z = 28 peak from cycloreversion. Loss of a methyl group (M-15) to give m/z 41 is common.
cis/trans-1,2-Dimethylcyclobutane 8469, 56, 41Fragmentation patterns are expected to be very similar. Differentiation may rely on subtle differences in fragment ion intensities or, more reliably, on their separation by GC prior to MS analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The isomers are separated based on their boiling points and interactions with the stationary phase of the GC column as they are carried along by an inert gas (e.g., helium).

  • Ionization: As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized (typically by electron impact).

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection and Spectrum Generation: The detector records the abundance of each ion, and the software generates a mass spectrum for each eluting compound.

Workflow for GC-MS Analysis

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Preparation cluster_gc GC Separation cluster_ms MS Analysis Prep Prepare Dilute Sample Solution Inject Inject Sample Prep->Inject Separate Separate Isomers in Column Inject->Separate Ionize Ionize Eluting Compounds Separate->Ionize Analyze Analyze Ion m/z Ionize->Analyze Detect Detect Ions & Generate Spectra Analyze->Detect

Caption: General workflow for isomer analysis using GC-MS.

Conclusion

The unambiguous differentiation of cyclobutane isomers requires a strategic and integrated spectroscopic approach.

  • IR and Raman spectroscopy offer a rapid and effective means to distinguish constitutional isomers based on their unique vibrational fingerprints.

  • NMR spectroscopy is the most definitive technique, providing detailed structural information that can resolve both constitutional and subtle stereoisomeric differences through the analysis of chemical shifts and coupling constants.

  • Mass spectrometry , particularly when coupled with gas chromatography, is excellent for separating isomers and providing molecular weight information, with fragmentation patterns offering key structural clues, especially for constitutional isomers.

By combining the insights from these complementary techniques, researchers can confidently elucidate the precise structure of cyclobutane-containing molecules, a critical step in chemical synthesis, materials science, and drug discovery.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8. Retrieved from Doc Brown's Chemistry website: [Link]

  • Li, H., Miller, C. C., & Philips, L. A. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclobutane C4H8. Retrieved from Doc Brown's Chemistry website: [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from Doc Brown's Chemistry website: [Link]

  • Li, H., Miller, C. C., & Philips, L. A. (1994). High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low frequency modes. The Journal of Chemical Physics, 100(12), 8864-8874. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8. Retrieved from Doc Brown's Chemistry website: [Link]

  • Spectroscopy Online. (2023, May 15). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Retrieved from Spectroscopy Online: [Link]

  • Lord, R. C., & Stoicheff, B. P. (1962). HIGH RESOLUTION RAMAN SPECTROSCOPY OF GASES: XV. ROTATIONAL SPECTRUM AND MOLECULAR STRUCTURE OF CYCLOBUTANE. Canadian Journal of Physics, 40(6), 725-731. [Link]

  • Wilson, T. P. (1947). Infra-Red and Raman Spectra of Polyatomic Molecules. XX. Cyclobutane. The Journal of Chemical Physics, 15(10), 736-742. [Link]

  • Defense Technical Information Center. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Freque. Retrieved from DTIC website: [Link]

  • Lott, P. F., & Christiansen, J. E. (1947). Methylcyclopropane: Infrared Absorption Spectrum and Synthesis from i-Butyl Chloride. Journal of the American Chemical Society, 69(4), 965-966. [Link]

  • Carter, R., Katon, J., & Bentley, F. (1972). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Applied Spectroscopy, 26(3), 378-381. [Link]

  • Durig, J. R., Carreira, L. A., & Willis, J. N., Jr. (1972). Raman Spectra of Gases. II. Monosubstituted Cyclobutanes. The Journal of Chemical Physics, 57(7), 2755-2757. [Link]

  • Wei, D., Shi, X., & Wang, H. (2022). Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. University Chemistry, 37(7), 2112068. [Link]

  • Laatikainen, R., & Bordin, D. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 29-37. [Link]

  • Canadian Science Publishing. (1962). HIGH RESOLUTION RAMAN SPECTROSCOPY OF GASES: XV. ROTATIONAL SPECTRUM AND MOLECULAR STRUCTURE OF CYCLOBUTANE. Retrieved from Canadian Science Publishing website: [Link]

  • Rpb Resonance Chemistry. (2020, September 18). Factors effect on Ir spectroscopy l Ring strainlConjugation l Force constant l Hydrogen bonding [Video]. YouTube. [Link]

  • NIST. (n.d.). Cyclobutane, (1-methylethylidene)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency. Retrieved from Chemistry Stack Exchange: [Link]

  • ResearchGate. (n.d.). Fragments of the 1 H NMR spectra (400 MHz, DMSOOd 6 ) for the cyclobutane protons in compounds 2a (1), 2b (2), 3b (3), and 4b (4). Retrieved from ResearchGate: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • NIST. (n.d.). Cyclobutane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Baldwin, J. E. (1995). Spectroscopic Studies of Cyclopropanes and Cyclobutanes. In The Chemistry of the Cyclopropyl Group, Volume 2 (pp. 469-494). John Wiley & Sons, Ltd.
  • Defense Technical Information Center. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds. Retrieved from DTIC website: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutane. In PubChem. Retrieved from [Link]

  • Julian, R. R., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry, 95(17), 6846–6854. [Link]

  • NIST. (n.d.). Cyclobutane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). HIGH RESOLUTION RAMAN SPECTROSCOPY OF GASES: XV. ROTATIONAL SPECTRUM AND MOLECULAR STRUCTURE OF CYCLOBUTANE. Retrieved from Canadian Science Publishing website: [Link]

  • Paisley, H. M., Brittain, E. F. H., & Wells, C. H. J. (1969). Mass spectra of isomers. Part II. Electron-impact-induced isomerisation of some derivatives of cyclobutane. Journal of the Chemical Society B: Physical Organic, 185-187. [Link]

  • Ferrando, A., et al. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from ResearchGate: [Link]

  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from G-Biosciences: [Link]

  • Vaia. (n.d.). How many signals are produced by each of the following compounds in its a. 1 H NMR spectrum? b. 13 C NMR spectrum? Retrieved from Vaia: [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from Save My Exams: [Link]

  • National Center for Biotechnology Information. (n.d.). Methylcyclopropane. In PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of ring size on vibrational spectroscopy and hydrogen bonding properties for the complexes between small ring carbonyl compounds with HF and HCl: Theoretical analysis. Retrieved from ResearchGate: [Link]

  • Chem Mazza. (2023, January 13). FTIR-10 || Effect of Ring strain (Angle strain) || FTIR spectroscopy |Lactam | Lactone | Ketone [Video]. YouTube. [Link]

  • NIST. (n.d.). Cyclopropane, 1-ethyl-2-methyl-, cis-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylcyclopropene. In PubChem. Retrieved from [Link]

  • NIST. (n.d.). Methyl 1-methylcyclopropyl ketone. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

evaluating the pharmacokinetic properties of compounds containing a cyclobutane moiety

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Medicinal Chemists

Part 1: Executive Summary & Strategic Rationale

In the optimization of lead compounds, the cyclobutane moiety has emerged as a high-value bioisostere, offering a distinct structural solution to common pharmacokinetic (PK) liabilities. Unlike the planar cyclopropane or the flexible linear alkyl chains, cyclobutane adopts a puckered conformation (dihedral angle ~30°).[1] This unique geometry allows for precise vector positioning of substituents while increasing the fraction of sp3-hybridized carbons (


), a key metric correlated with improved clinical success.

This guide evaluates the PK impact of incorporating cyclobutane rings, specifically focusing on metabolic stability, solubility, and lipophilicity compared to standard alternatives like gem-dimethyl groups, phenyl rings, and other cycloalkanes.

Part 2: Comparative Analysis of Pharmacokinetic Performance

Metabolic Stability: Cyclobutane vs. Gem-Dimethyl & Linear Chains

One of the primary applications of cyclobutane is to block metabolic "soft spots." Linear alkyl chains and gem-dimethyl groups are frequent targets for Cytochrome P450 (CYP450) mediated oxidation.[2]

  • The Mechanism: The cyclobutane ring introduces steric bulk and conformational rigidity that hinders the approach of CYP450 iron-oxo species to the

    
    -carbons. Furthermore, the C-H bonds in the strained ring have increased s-character, making them stronger and less susceptible to hydrogen atom abstraction (HAT) than acyclic secondary carbons.
    
  • Case Study (Ivosidenib/IDH1 Inhibitors): In the development of IDH1 inhibitors, a cyclohexyl amine moiety suffered from oxidative metabolism. Replacing it with a difluorocyclobutanyl amine significantly reduced intrinsic clearance (

    
    ), moving the compound from high to medium clearance.
    
  • Case Study (TAK-828F): Replacing a flexible n-butanoic acid tail with a rigid cis-cyclobutane acetic acid improved the PK profile by preventing

    
    -oxidation-like degradation pathways while maintaining potency.
    
Solubility & Lipophilicity: Cyclobutane vs. Aromatic Rings

Replacing planar aromatic rings with saturated cyclobutane scaffolds ("Escape from Flatland") disrupts molecular planarity, reducing crystal lattice energy and improving aqueous solubility.

  • Lipophilicity (LogD): Cyclobutane analogs typically exhibit lower LogD values than their phenyl counterparts due to the saturation, though they may be more lipophilic than oxetanes.

  • Solubility: The puckered shape prevents the "pi-stacking" aggregation common with aromatic-rich leads, thereby enhancing kinetic solubility.

Potency & Conformation: Cyclobutane vs. Cyclopropane/Cyclopentane[1][3][4]
  • Boceprevir (HCV Protease Inhibitor): The cyclobutane moiety in the P1 region provided a 3-fold potency increase over the cyclopropyl analog and a 19-fold increase over the cyclopentyl analog.[1] The rigid ~30° pucker allowed for optimal filling of the hydrophobic S1 pocket without the entropic penalty of a flexible chain.

Consolidated Performance Data

Table 1: Comparative PK Metrics of Cyclobutane vs. Common Bioisosteres

ParameterCyclobutane AnalogAlternative (Parent)Outcome/ObservationSource
Potency (HCV)

(Boceprevir)
Cyclopropyl Analog3x Potency Increase (Optimal fit)[1]
Metabolic Stability

(Butenafine-CF3 analog)
Butenafine (Parent)Improved Stability (

reduced from 30 to 21 mL/min/kg)
[2]
Clearance DifluorocyclobutaneCyclohexyl moietyReduced Clearance (High

Medium)
[3]
Nephrotoxicity Carboplatin (Cyclobutane-1,1-dicarboxylate)Cisplatin (Chlorines)Significantly Lower Toxicity (Stable leaving group)[1]

Part 3: Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Metabolic Stabilization

This diagram illustrates how the cyclobutane ring protects labile sites from CYP450 oxidation compared to a gem-dimethyl group.

MetabolicStabilization cluster_0 Metabolic Outcome CYP CYP450 Enzyme (Heme-Iron-Oxo) GemDimethyl Gem-Dimethyl Group (Flexible, Exposed C-H) CYP->GemDimethyl Facile H-Abstraction Cyclobutane Cyclobutane Ring (Rigid, Steric Shield) CYP->Cyclobutane Steric Hindrance & Stronger C-H Bonds Metabolite Hydroxylated Metabolite (Rapid Clearance) GemDimethyl->Metabolite Oxidation StableDrug Stable Compound (Extended Half-life) Cyclobutane->StableDrug Metabolic Resistance

Caption: Cyclobutane prevents metabolic clearance by sterically hindering CYP450 access and possessing stronger C-H bonds (increased s-character) compared to gem-dimethyl groups.

Diagram 2: Strategic Decision Tree for Cyclobutane Incorporation

A logic flow for medicinal chemists deciding when to deploy a cyclobutane scaffold.

DecisionTree Start Lead Optimization Challenge Prob_Metab Problem: High Clearance (Metabolic Instability)? Start->Prob_Metab Prob_Sol Problem: Poor Solubility (Flat/Aromatic)? Start->Prob_Sol Prob_Conf Problem: Low Potency (Entropic Penalty)? Start->Prob_Conf Check_Site Identify Labile Site (e.g., gem-dimethyl, alkyl chain) Prob_Metab->Check_Site Yes Check_Fsp3 Calculate Fsp3 Is molecule too planar? Prob_Sol->Check_Fsp3 Yes Deploy_CB_Rigid Deploy Cyclobutane (Locks conformation, ~30° pucker) Prob_Conf->Deploy_CB_Rigid Yes Deploy_CB_Stab Deploy Cyclobutane (Blocks oxidation, maintains lipophilicity) Check_Site->Deploy_CB_Stab Site identified Deploy_CB_Sol Deploy Cyclobutane (Disrupts planarity, reduces LogD) Check_Fsp3->Deploy_CB_Sol Low Fsp3 Consider_Oxetane Consider Oxetane (If lower LogD is needed) Check_Fsp3->Consider_Oxetane Need Polar Shift

Caption: Decision framework for utilizing cyclobutane bioisosteres to address specific PK/PD liabilities in drug discovery.

Part 4: Experimental Protocols

To objectively evaluate the PK advantages of a cyclobutane-containing compound, the following protocols should be executed side-by-side with the parent or alternative analog.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) and identify metabolic hotspots (e.g., ring oxidation vs. side-chain oxidation).
  • Preparation:

    • Prepare 10 mM stock solutions of the Cyclobutane Analog and the Reference Compound (e.g., gem-dimethyl analog) in DMSO.

    • Thaw liver microsomes (Human/Rat, 20 mg/mL protein concentration) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

    • Add test compound (final conc. 1 µM, <0.1% DMSO). Pre-incubate at 37°C for 5 min.

    • Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

    • Time Points: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Termination & Analysis:

    • Quench aliquots immediately in ice-cold acetonitrile containing internal standard (e.g., tolbutamide).

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Processing:

    • Plot ln(% remaining) vs. time. The slope is

      
      .
      
    • Calculate

      
      .
      
    • Calculate

      
      .
      
    • Critical Step: Perform metabolite identification (MetID) scan to confirm if the cyclobutane ring remains intact or undergoes ring-opening/hydroxylation.

Protocol B: Kinetic Aqueous Solubility Assay

Objective: Determine if the "puckered" cyclobutane ring improves solubility compared to a planar aromatic analog.

  • Method:

    • Prepare a 10 mM DMSO stock of the test compound.

    • Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to reach a target concentration of 100 µM (2% DMSO final).

    • Incubation: Shake at room temperature for 24 hours (equilibrium).

    • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

  • Quantification:

    • Analyze filtrate via UV-Vis spectroscopy (if chromophore exists) or LC-MS.

    • Compare peak area against a standard curve prepared in 100% DMSO (theoretical 100% solubility).

  • Interpretation:

    • High Solubility: >80% recovery.

    • Low Solubility: <10% recovery.

    • Note: Cyclobutane analogs often show 2-5x higher solubility than phenyl analogs due to reduced crystal packing energy.

Part 5: References

  • Cyclobutane Derivatives in Drug Discovery. PharmaBlock White Paper.

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2024.

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022.[3] [3]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 2018.

Sources

Strategic Catalyst Selection for Cyclobutane Synthesis: A Head-to-Head Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Four-Membered Challenge

Cyclobutanes are privileged scaffolds in medicinal chemistry, offering unique vectors for metabolic stability and conformational restriction. However, their synthesis is thermodynamically uphill (~26 kcal/mol strain energy). Historically, this restricted access to harsh UV-mediated [2+2] cycloadditions with poor stereocontrol.

Today, the landscape has shifted to Visible-Light Photocatalysis . This guide provides a head-to-head technical comparison of the three dominant catalytic systems for accessing cyclobutanes:

  • Transition Metal (TM) Photoredox Catalysts (The Standard: Iridium/Ruthenium)

  • Organic Photoredox Catalysts (The Sustainable Challenger: 4CzIPN/Thioxanthones)

  • Chiral Lewis Acid (LA) Systems (The Stereoselectivity Specialist: Dual Catalysis/Oxazaborolidines)

The Competitors: Mechanistic Divergence[1]

To select the right tool, one must understand the activation mode. The primary distinction lies in whether the catalyst operates via Energy Transfer (EnT) , Single Electron Transfer (SET) , or LUMO Activation .

System A: Transition Metal (TM) Photoredox (e.g., Ir(ppy)₃, Ru(bpy)₃)
  • Mechanism: Primarily Triplet Energy Transfer (EnT) . The excited catalyst (

    
    ) transfers energy to the substrate, generating a triplet diradical intermediate that cyclizes.
    
  • Best For: Intermolecular [2+2] of styrenes, dienes, and enones where high triplet energy (

    
     kcal/mol) is required.
    
  • Pros: Robust, long excited-state lifetimes, well-defined redox potentials.

  • Cons: High cost (Iridium), potential heavy metal contamination (ppm limits in pharma).

System B: Organic Photoredox (e.g., 4CzIPN, Thioxanthones)
  • Mechanism: Can operate via EnT or SET depending on the structure. Modern Donor-Acceptor fluorophores (like 4CzIPN) are tunable.

  • Best For: Scalable synthesis, "Green" chemistry requirements, and specific dearomative cycloadditions where they can outperform metals in diastereoselectivity.

  • Pros: Metal-free, low cost, tunable

    
    .
    
  • Cons: Often shorter excited-state lifetimes compared to Ir/Ru; solubility issues in non-polar solvents.

System C: Chiral Lewis Acid / Dual Catalysis (e.g., Eu(OTf)₃ + Chiral Ligand)
  • Mechanism: LUMO Lowering + Gating. The Lewis Acid coordinates to the substrate (usually an enone), lowering the energy required for excitation or stabilizing the radical intermediate. In Dual Catalysis (Yoon method), a TM photocatalyst sensitizes the reaction while the Chiral LA controls the facial selectivity.

  • Best For: Enantioselective synthesis of complex cyclobutanes.[1]

  • Pros: Unmatched ee/dr values.

  • Cons: High complexity (optimization of two catalysts), sensitivity to moisture/coordinating solvents.

Visualization: Mechanistic Pathways

G Light Visible Light (hv) Cat_GS Catalyst (Ground State) Light->Cat_GS Excitation Cat_ES *Catalyst (Excited) Cat_GS->Cat_ES Substrate Substrate (Alkene) Cat_ES->Substrate Energy Transfer (EnT) Complex Chiral LA-Substrate Complex Cat_ES->Complex Sensitization Substrate->Complex + Chiral LA Triplet Triplet Diradical Intermediate Substrate->Triplet Complex->Triplet Stereocontrolled Product Cyclobutane (Product) Triplet->Product ISC / Cyclization

Figure 1: Mechanistic bifurcation between direct Energy Transfer (EnT) and Lewis Acid mediated pathways. Note the Chiral LA pathway "locks" the substrate geometry prior to sensitization.

Head-to-Head Performance Analysis

The following data summarizes performance metrics based on representative literature (e.g., Yoon, Bach, Glorius, and recent organic dye studies).

FeatureIr/Ru Complex (Standard) Organic Dye (4CzIPN) Chiral Dual System (Yoon/Bach)
Primary Mechanism Triplet EnT (

kcal/mol)
EnT or SET (Tunable)EnT + Lewis Acid Activation
Substrate Scope Broadest. Styrenes, Dienes, Enones.Medium. Electron-rich/poor specific.[2]Specific. Requires coordinating group (C=O).
Stereocontrol (dr) High (thermodynamic control)High (often >10:1)Excellent (Ligand dependent)
Enantioselectivity (ee) 0% (Racemic) unless chiral ligand used0% (Racemic)High (90-99% ee)
Catalyst Loading Low (0.5 - 2 mol%)Medium (1 - 5 mol%)High (PC: 2%, LA: 10-20%)
Cost / Gram High (

$)
Low ($)High (

$ - Ligand cost)
O2 Sensitivity High (Triplet quenching)HighHigh
Key Reference Science 2014 [1], Chem. Rev. 2016 [2]Org.[3] Lett. 2020 [3]JACS 2015 [4], Science 2014 [1]

Expert Insight:

While Iridium is the reliable workhorse, recent data (e.g., Org. Lett. 2020) suggests organic dyes like 2CzPN can actually surpass Iridium in diastereoselectivity for dearomative cycloadditions (16:1 dr vs 6:1 dr) due to subtle differences in triplet energy surfaces and lack of heavy-atom effect. However, for enantioselective drug synthesis, the Dual Catalysis (System C) is the only viable option that avoids chiral resolution.

Experimental Protocols

Protocol A: The "Standard" EnT Cycloaddition (Iridium Catalyzed)

Use this for rapid library generation of racemic scaffolds.

Materials:

  • Substrate: trans-Anethole (1.0 equiv)

  • Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1.0 mol%)

  • Solvent: Degassed Acetonitrile (0.1 M)

  • Light Source: Blue LED (450 nm)

Workflow:

  • Setup: In a glovebox or under N2 flow, charge a dram vial with the Iridium catalyst and substrate.

  • Solvent: Add anhydrous MeCN. Critical: Sparge with Argon for 15 minutes.

    • Why? Triplet excited states are quenched by molecular oxygen at diffusion-controlled rates. Failure to degas is the #1 cause of reaction failure.

  • Irradiation: Seal vial. Place 2 cm from Blue LED fan-cooled setup. Irradiate for 12-24 hours.

  • Workup: Remove solvent in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Enantioselective Dual Catalysis (Yoon System)

Use this for asymmetric synthesis of drug candidates.

Materials:

  • Substrate: 2-Acryloyl-1-pyrrolidine (Enone) (1.0 equiv)

  • Photocatalyst: Ru(bpy)3(PF6)2 (2.0 mol%)

  • Lewis Acid: Eu(OTf)3 (10 mol%)

  • Chiral Ligand: (S,S)-Ph-PyBox (20 mol%)

  • Solvent: MeCN (0.05 M)

Workflow:

  • Complex Formation (Self-Validating Step): Stir Eu(OTf)3 and Ph-PyBox in MeCN for 30 mins before adding other components.

    • Validation: The solution should remain clear. Cloudiness indicates moisture contamination (Eu(OTf)3 hydrolyzes).

  • Addition: Add Ru(bpy)3 and the enone substrate.

  • Degassing: Freeze-Pump-Thaw (3 cycles) is preferred over sparging to prevent evaporation of volatile substrates, but vigorous Argon sparging (20 min) is acceptable.

  • Reaction: Irradiate with Blue LEDs at ambient temperature (fan cooling essential to maintain stereoselectivity; elevated T erodes ee).

  • Purification: Silica gel chromatography.

    • Note: The Eu/Ligand complex may stick to the column; flush with 5% MeOH/DCM if ligand recovery is needed.

Decision Matrix: Selecting Your Catalyst

Use this logic flow to determine the optimal system for your specific molecule.

DecisionTree Start Start: Target Molecule Chirality Is Enantiopurity Required? Start->Chirality Racemic Racemic/Diastereomer Only Chirality->Racemic No Enantio High ee Required (>90%) Chirality->Enantio Yes Substrate Substrate Type? Racemic->Substrate Coord Has Coordinating Group? (C=O, Imide) Enantio->Coord Organic Use Organic Dye (4CzIPN) *Low Cost/Green* Substrate->Organic Electron Rich/Poor (Donor-Acceptor) Ir Use Ir(dF) or Ru(bpy) *Robust/General* Substrate->Ir Neutral/Styrenes (High Triplet Energy Needed) Dual Dual Catalysis (Ru + Chiral Lewis Acid) Coord->Dual Yes (Enones) Bach Chiral Oxazaborolidine (Bach System) Coord->Bach Yes (Coumarins/Quinolones)

Figure 2: Decision matrix for catalyst selection. Note that enantioselective methods generally require a coordinating handle (carbonyl) on the substrate.

References

  • Du, J., Skubi, K. L., Schultz, D. M., & Yoon, T. P. (2014). A Dual-Catalysis Approach to Enantioselective [2 + 2] Photocycloadditions Using Visible Light. Science, 344(6182), 392–396. [Link]

  • Skubi, K. L., Blum, T. R., & Yoon, T. P. (2016). Dual Catalysis Strategies in Photochemical Synthesis. Chemical Reviews, 116(17), 10035–10074. [Link]

  • Schmarsel, L., & Zeitler, K. (2020). Dearomative Cycloadditions Utilizing an Organic Photosensitizer: An Alternative to Iridium Catalysis.[4][5] Organic Letters, 22(13), 5035–5040.[4] [Link][4]

  • Brimioulle, R., & Bach, T. (2013).[3] Enantioselective Lewis Acid Catalysis in Intramolecular [2+2] Photocycloaddition Reactions. Science, 342(6160), 840–843. [Link]

  • Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016).[3] Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]

Sources

benchmarking the stability of methyl 1-hydroxycyclobutanecarboxylate against analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-hydroxycyclobutanecarboxylate (MHC) represents a unique structural motif in drug discovery, offering a rigidified conformation that can enhance target binding selectivity. However, its stability profile is distinct from larger ring analogues due to significant Baeyer strain (~26.5 kcal/mol) and the gem-disubstituted effect .

This guide provides a standardized benchmarking protocol to evaluate MHC against its critical analogues: the acyclic control (Methyl 2-hydroxyisobutyrate ), the 5-membered ring (Methyl 1-hydroxycyclopentanecarboxylate ), and the stable 6-membered benchmark (Methyl 1-hydroxycyclohexanecarboxylate ).

Key Stability Insight: Unlike cyclohexane derivatives, MHC is susceptible to two distinct degradation pathways: acid-catalyzed ring opening and dehydration-driven ring contraction/expansion .

Structural Analysis & Analogues

To objectively assess MHC, we must compare it against analogues that isolate specific variables: ring strain, steric hindrance, and conformational freedom.

CompoundStructure DescriptionRole in BenchmarkRing Strain (kcal/mol)
MHC (Target) 4-membered ring,

-hydroxy, methyl ester
Test Subject ~26.5
Analogue A (Acyclic) Methyl 2-hydroxyisobutyrateStrain-Free Control ~0
Analogue B (C5) Methyl 1-hydroxycyclopentanecarboxylateEclipse-Strain Control ~6.2
Analogue C (C6) Methyl 1-hydroxycyclohexanecarboxylateStability Standard ~0.1
Mechanistic Vulnerability: The "I-Strain" Factor

In MHC, the internal bond angle is ~88°, significantly deviating from the ideal tetrahedral angle (109.5°). During ester hydrolysis, the hybridization changes from


 to 

(tetrahedral intermediate).
  • Hypothesis: For MHC, this transition increases steric crowding less than in the C6 analogue, potentially accelerating hydrolysis under basic conditions compared to the C6 benchmark, but the ring strain makes the carbocation intermediate (in acid hydrolysis) highly reactive toward rearrangement.

Degradation Pathways & Visualization

Understanding the specific degradation routes is prerequisite to designing the stability study. MHC does not just hydrolyze; it undergoes stress-induced rearrangement.

Diagram 1: MHC Degradation Mechanisms

This diagram outlines the competing pathways MHC undergoes under stress.

MHC_Degradation cluster_legend Legend MHC Methyl 1-hydroxy cyclobutanecarboxylate (MHC) Acid 1-Hydroxycyclobutane carboxylic Acid MHC->Acid Hydrolysis (pH > 10) Reversible Alkene Methyl 1-cyclobutenecarboxylate (Dehydration Product) MHC->Alkene Dehydration (Heat/Acid) Irreversible RingOpen Linear Keto-Ester (Ring Opening) MHC->RingOpen Oxidative Cleavage or Acid Cat. key Blue: Target | Green: Stable Product | Red: Degradant

Caption: Figure 1. Competing degradation pathways for MHC. Note that dehydration leads to a highly strained endocyclic double bond or an exocyclic variant.

Experimental Benchmarking Protocols

Do not rely on generic stability data. You must generate specific kinetic data using the following self-validating protocols.

Study 1: Comparative Hydrolytic Stress (pH Profiling)

Objective: Determine the pseudo-first-order rate constant (


) for MHC vs. Analogues.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of MHC and Analogues A, B, and C in Acetonitrile.

  • Buffer System:

    • Acidic:[1] 0.1 N HCl (pH 1.2) - Mimics gastric/reaction workup.

    • Neutral: 50 mM Phosphate buffer (pH 7.4) - Physiological baseline.

    • Basic: 0.1 N NaOH (pH 13) or Borate buffer (pH 10) - Accelerated hydrolysis.

  • Incubation: Dilute stock 1:10 into buffers (final conc. 1 mM) at 37°C and 60°C.

  • Sampling: Aliquot at

    
     hours. Quench basic samples immediately with dilute HCl.
    
  • Analysis: HPLC-UV (210 nm) or LC-MS.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

Data Processing: Plot


 vs. time. The slope 

.
  • Validation Check: If

    
    , check for secondary degradation (e.g., ring opening) interfering with the UV signal.
    
Study 2: Thermal Stability (DSC/TGA)

Objective: Identify the onset temperature of decarboxylation or dehydration (


).

Protocol:

  • Instrument: Differential Scanning Calorimetry (DSC).[2]

  • Sample: 2–5 mg of pure MHC oil/solid in a hermetically sealed aluminum pan (pinhole lid to allow gas escape if decarboxylation occurs).

  • Ramp: Heat from 25°C to 300°C at 10°C/min.

  • Atmosphere: Nitrogen purge (50 mL/min).

Success Criteria:

  • Compare

    
     of MHC vs. Analogue C (Cyclohexane).
    
  • Expectation: MHC will likely show an endotherm (melting) followed by an exotherm (decomposition) at a lower temperature than Analogue C due to ring strain relief upon fragmentation.

Expected Results & Interpretation

Based on physical organic chemistry principles (Baldwin's rules and I-Strain theory), the following trends are expected. Use this table to categorize your experimental data.

ParameterMHC (Cyclobutane)Analogue B (Cyclopentane)Analogue C (Cyclohexane)
Hydrolysis Rate (pH 10) Fast Fastest (Eclipse relief)Slow (Stable Chair)
Acid Stability Low (Ring opening risk)ModerateHigh
Thermal

~140–160°C (Est.)~180°C>200°C
Dominant Degradant Ring-opened keto-acidsCyclopentene derivativesBenzoic acid derivatives

Technical Insight: The 5-membered ring (Analogue B) often hydrolyzes faster than MHC because the transition to the tetrahedral intermediate relieves the "eclipsing strain" of the planar cyclopentane ring. MHC, being puckered, has different strain dynamics. However, MHC is significantly less stable thermally than the 6-membered ring.

Workflow Visualization

Use this decision tree to determine the storage and handling requirements based on your benchmarking results.

Stability_Workflow Start Start Benchmarking Hydrolysis Run pH 10 Hydrolysis (Study 1) Start->Hydrolysis CheckRate Is k_obs(MHC) > 2x k_obs(C6)? Hydrolysis->CheckRate Thermal Run DSC (Study 2) CheckRate->Thermal No ColdStore Cold Chain Required (-20°C, Inert Gas) CheckRate->ColdStore Yes (Base Labile) CheckTemp Is T_onset < 100°C? Thermal->CheckTemp Stable Standard Storage (RT, Desiccated) CheckTemp->Stable No Redesign Structural Redesign (Bioisostere needed) CheckTemp->Redesign Yes (Thermally Unstable)

Caption: Figure 2. Decision logic for MHC handling based on comparative stability data.

Conclusion & Recommendations

This compound is a valuable but metastable intermediate. It lacks the conformational "deep well" of stability found in cyclohexane analogues.

  • Storage: Due to the risk of acid-catalyzed ring opening, MHC must be stored free of trace acids. Re-purification via silica gel chromatography can introduce acidity; neutral alumina is recommended for purification.

  • Handling: Avoid temperatures >100°C during processing to prevent thermal dehydration/decarboxylation.

  • Benchmarking: Always run the Methyl 1-hydroxycyclohexanecarboxylate control in parallel. If MHC degrades >15% faster than the control, process parameters must be adjusted to "Gentle/Cold" conditions.

References

  • Wiberg, K. B. (1986). The Phenomenon of Ring Strain. Angewandte Chemie International Edition.

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22640986, 1-Hydroxycyclobutanecarboxylic acid.

  • Brown, H. C., & Gerstein, M. (1950). Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron and Cyclic Imines; I-Strain. Journal of the American Chemical Society. (Foundational text on I-Strain in small rings).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-hydroxycyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-hydroxycyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.